Diethyl (Methoxymethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOGHGFCXMKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470142 | |
| Record name | Diethyl (Methoxymethyl)phosphonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-04-5 | |
| Record name | Diethyl (Methoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Methoxymethyl)phosphonate | |
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Foundational & Exploratory
Diethyl (Methoxymethyl)phosphonate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (Methoxymethyl)phosphonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile organophosphorus compound with significant applications in synthetic organic chemistry, particularly as a reagent in carbon-carbon bond-forming reactions. Its structural features, comprising a phosphonate core with two ethyl esters and a methoxymethyl group, impart unique reactivity that is leveraged in various chemical transformations. This guide provides a comprehensive overview of a common laboratory-scale synthesis of this compound, detailed methodologies for its structural characterization, and insights into the chemical principles governing its formation and analysis. It is intended for researchers and professionals in chemistry and drug development who require a practical and scientifically grounded understanding of this important synthetic building block.
Introduction and Significance
This compound, with CAS number 32806-04-5, is an organophosphorus compound belonging to the phosphonate class of molecules.[1] It is typically a colorless to pale yellow liquid soluble in many organic solvents.[1] The core of its utility lies in its role as a phosphonate carbanion precursor for the Horner-Wadsworth-Emmons (HWE) reaction. The anion, generated by deprotonation of the carbon adjacent to the phosphorus atom, is a potent nucleophile used to convert aldehydes and ketones into enol ethers, which are valuable intermediates in multistep syntheses. The applications of phosphonates are broad, ranging from agrochemicals to pharmaceuticals and flame retardants, making a thorough understanding of their synthesis and properties essential.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₄P | [1][3] |
| Molecular Weight | 182.15 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| CAS Number | 32806-04-5 | [1][3] |
| Boiling Point | 88 °C at 6 mmHg | [6] |
| Density (20°C) | ~1.09 g/mL | [6] |
Synthesis of this compound
The synthesis of phosphonates can be achieved through several routes, most notably the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. A highly effective and common pathway for preparing α-alkoxy phosphonates like this compound involves the reaction of a trialkyl phosphite with an α-halo ether. The Michaelis-Arbuzov reaction, which involves the reaction of a triethyl phosphite with chloromethyl methyl ether, is a prominent example.
The Michaelis-Arbuzov Reaction: Core Principles
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond. The reaction proceeds via the nucleophilic attack of a trialkyl phosphite (a P(III) species) on an alkyl halide. This forms a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step, typically through nucleophilic attack by the displaced halide ion on one of the phosphite's ester groups. The final products are a phosphonate (a P(V) species) and a new alkyl halide. This reaction is thermodynamically driven by the formation of the strong phosphoryl (P=O) bond.
Experimental Synthesis Protocol
This protocol describes the synthesis of this compound via the Michaelis-Arbuzov reaction between triethyl phosphite and chloromethyl methyl ether.
Causality and Self-Validation: This protocol is designed to be self-validating. The reaction progress is monitored by TLC to ensure completion. The workup procedure is structured to effectively remove unreacted starting materials and byproducts. Finally, the purification by vacuum distillation isolates the product based on its boiling point, and the subsequent characterization via NMR and MS provides definitive structural confirmation and purity assessment.
Safety Warning: Chloromethyl methyl ether is a potent carcinogen and lachrymator. This synthesis must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Reagents and Equipment:
-
Triethyl phosphite (C₆H₁₅O₃P)
-
Chloromethyl methyl ether (CH₃OCH₂Cl)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a temperature controller
-
Apparatus for distillation under reduced pressure
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexane)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, place 50.0 g (0.30 mol) of triethyl phosphite. Equip the flask with a reflux condenser protected by a drying tube (e.g., filled with calcium chloride).
-
Addition of Alkyl Halide: While stirring the triethyl phosphite, slowly add 24.2 g (0.30 mol) of chloromethyl methyl ether dropwise from an addition funnel over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain the reaction temperature below 50°C using a water bath if necessary. The slow addition is critical to control the exothermicity and prevent side reactions.
-
Reaction Completion: After the addition is complete, heat the mixture gently to 80-90°C for 2 hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the triethyl phosphite spot.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The primary byproduct, ethyl chloride, will have largely evaporated. To remove any residual volatile components, the mixture can be concentrated on a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Transfer the liquid residue to a distillation flask and distill under reduced pressure. Collect the fraction boiling at approximately 88°C/6 mmHg.[6] This step is crucial for obtaining a high-purity product, separating it from any unreacted starting materials or higher-boiling byproducts.
-
Characterization: The purified product should be a colorless liquid. Obtain ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectra to confirm the structure and assess purity.
Visualization of Synthesis Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis.
Structural Characterization
Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. ¹H, ¹³C, and ³¹P NMR spectra provide a complete picture of the molecular framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The ethoxy groups will present as a triplet (CH₃) and a quartet (CH₂). The methoxy group will be a singlet, and the methylene bridge (P-CH₂-O) will appear as a doublet due to coupling with the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum will show signals for all four unique carbon atoms. The carbon of the P-CH₂ group will appear as a doublet due to one-bond coupling with phosphorus.
-
³¹P NMR: The phosphorus NMR spectrum is a simple and effective way to confirm phosphonate formation. It will show a single resonance at a chemical shift characteristic of phosphonates.
Table 2: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | J(H,H) ≈ 7 |
| CH₃ -O- | ~3.4 | Singlet (s) | ||
| P-CH₂ -O- | ~3.8 | Doublet (d) | ²J(P,H) ≈ 8-10 | |
| -O-CH₂ -CH₃ | ~4.1 | Doublet of Quartets (dq) | J(H,H) ≈ 7, ³J(P,H) ≈ 7 | |
| ¹³C | -O-CH₂-CH₃ | ~16 | Doublet (d) | ³J(P,C) ≈ 6 |
| CH₃ -O- | ~57 | Singlet (s) | ||
| -O-CH₂ -CH₃ | ~62 | Doublet (d) | ²J(P,C) ≈ 7 | |
| P-CH₂ -O- | ~66 | Doublet (d) | ¹J(P,C) ≈ 160-170 | |
| ³¹P | P =O | ~18-22 | Singlet (s) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecular ion [M+H]⁺ would be expected at m/z 183.078. The exact mass is 182.0708 Da.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and provide fragmentation data for structural confirmation.[3]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~2980-2850 | C-H stretch | Alkanes (ethyl, methyl) |
| ~1250 | P=O stretch | Phosphoryl |
| ~1160 | C-O-C stretch | Ether |
| ~1020-1050 | P-O-C stretch | Phosphonate ester |
Safety and Handling
This compound is classified as an irritant.[3][5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
Conclusion
This guide has detailed a reliable and common method for the synthesis of this compound via the Michaelis-Arbuzov reaction. The principles behind the synthesis, a step-by-step protocol, and a comprehensive characterization strategy have been presented. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust framework for verifying the structure and purity of the final product. A thorough understanding of these techniques is indispensable for any scientist working with this versatile and important chemical reagent.
References
- 1. CAS 32806-04-5: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 32806-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-Depth Technical Guide to the Spectral Analysis of Diethyl (Methoxymethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Structure and its Spectroscopic Implications
Diethyl (methoxymethyl)phosphonate possesses a central phosphorus atom bonded to a phosphoryl group (P=O), two ethoxy groups (-OCH₂CH₃), and a methoxymethyl group (-CH₂OCH₃). This arrangement dictates the distinct signals we anticipate in various spectroscopic analyses.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination for organophosphorus compounds. For this compound, ¹H, ¹³C, and ³¹P NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
Predicted ¹H NMR Spectral Data:
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7 | 6H |
| -OCH₃ | ~3.4 | Singlet (s) | - | 3H |
| -P-CH₂-O- | ~3.8 | Doublet (d) | ~8 (²JP-H) | 2H |
| -OCH₂CH₃ | ~4.1 | Doublet of Quartets (dq) | ~7 (³JH-H), ~7 (³JP-H) | 4H |
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for phosphonates due to its excellent solubilizing properties and relatively clean spectral window.
-
Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, set to 0.00 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will identify all unique carbon environments and show couplings to the phosphorus atom.
Predicted ¹³C NMR Spectral Data:
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₂C H₃ | ~16 | Doublet (d) | ~6 (³JP-C) |
| -OC H₃ | ~58 | Singlet (s) | - |
| -OC H₂CH₃ | ~62 | Doublet (d) | ~6 (²JP-C) |
| -P-C H₂-O- | ~65 | Doublet (d) | ~160 (¹JP-C) |
Expertise in Interpretation: The one-bond phosphorus-carbon coupling (¹JP-C) for the methoxymethyl carbon directly attached to the phosphorus is expected to be significantly larger than the two- and three-bond couplings.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
³¹P NMR Spectroscopy
³¹P NMR is highly specific and provides a direct window into the electronic environment of the phosphorus atom.
Predicted ³¹P NMR Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ³¹P | ~18-22 | Singlet (proton-decoupled) |
Authoritative Grounding: The chemical shift of phosphonates is influenced by the nature of the substituents attached to the phosphorus atom. For diethyl alkylphosphonates, the ³¹P chemical shift typically falls within a well-defined range.[1]
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: The same sample from ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Tune the probe to the ³¹P frequency.
-
-
Acquisition Parameters:
-
A proton-decoupled experiment is standard for routine analysis.
-
Set the spectral width to be wide enough to encompass the expected phosphonate region (e.g., -50 to +50 ppm).
-
Use an external reference of 85% H₃PO₄.
-
-
Data Processing:
-
Process the data similarly to ¹³C NMR.
-
Reference the spectrum to the external H₃PO₄ standard at 0.0 ppm.
-
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2980-2850 | C-H stretching (alkyl) | Strong |
| 1250-1230 | P=O stretching | Strong |
| 1160-1100 | C-O-C stretching (ether) | Strong |
| 1050-950 | P-O-C stretching | Strong |
Trustworthiness of Protocol: The use of a background spectrum is crucial for eliminating atmospheric and instrumental interferences, ensuring that the observed absorption bands are solely from the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum, yielding the absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Predicted Mass Spectral Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 153 | [M - C₂H₅]⁺ |
| 137 | [M - OCH₂CH₃]⁺ |
| 125 | [M - CH₂OCH₃ - H]⁺ |
| 109 | [P(O)(OCH₂CH₃)₂]⁺ |
| 97 | [HP(O)(OCH₂CH₃)(OH)]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Expertise in Fragmentation: In organophosphonates, fragmentation often involves cleavage of the P-C and P-O bonds, as well as rearrangements.[2] The presence of the ether linkage in the methoxymethyl group may also lead to characteristic fragmentation pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Fragmentation Pathway Diagram
Caption: A simplified proposed fragmentation pathway.
Conclusion
The comprehensive spectral analysis of this compound, integrating ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry, provides an unambiguous structural confirmation. The predictive data and detailed protocols within this guide offer a robust framework for researchers. By understanding the interplay between the molecular structure and its spectroscopic output, scientists can accelerate their research and development efforts in the creation of novel pharmaceuticals and advanced materials.
References
The Horner-Wadsworth-Emmons Reaction: A Mechanistic and Practical Guide to Stereoselective Olefin Synthesis
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction stands as one of the most powerful and versatile methodologies in modern organic synthesis for the construction of carbon-carbon double bonds.[1][2][3] Esteemed for its high degree of stereocontrol, operational simplicity, and broad substrate scope, the HWE reaction provides a reliable pathway to predominantly (E)-alkenes, with well-established modifications enabling access to their (Z)-isomers. This technical guide offers an in-depth exploration of the HWE reaction mechanism, the critical factors governing its stereochemical outcome, and field-proven protocols for its practical application. It is intended for researchers, scientists, and drug development professionals who leverage stereoselective olefination as a key strategy in the synthesis of complex molecular architectures, from natural products to active pharmaceutical ingredients.[4][5][6][7]
Introduction: Beyond the Wittig Reaction
First reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction is a modification of the renowned Wittig reaction.[8] It employs phosphonate-stabilized carbanions, which react with aldehydes or ketones to yield alkenes.[8][9] The primary advantages of the HWE reaction over its predecessor are twofold:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[8] This heightened reactivity allows for successful olefination of a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[10]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed through a simple aqueous workup.[8][9][11] This contrasts sharply with the often-problematic removal of the triphenylphosphine oxide byproduct from Wittig reactions.
These features have cemented the HWE reaction as a cornerstone of C=C bond formation, offering predictability, efficiency, and robustness.
The Core Reaction Mechanism
The HWE reaction proceeds through a well-defined, multi-step mechanism, the understanding of which is paramount to controlling the reaction's outcome.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, n-BuLi, KHMDS) to generate a highly nucleophilic phosphonate carbanion.[8][11][12]
-
Nucleophilic Addition: This stabilized carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition, which is typically the rate-limiting step, forms a tetrahedral betaine-like intermediate.[8][12]
-
Oxaphosphetane Formation: The tetrahedral intermediate rapidly undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[10][12]
-
Elimination: The oxaphosphetane intermediate then collapses in a stereospecific syn-elimination, breaking the P-C and O-C bonds to yield the final alkene product and the dialkylphosphate salt.[13]
Caption: Core mechanism of the Horner-Wadsworth-Emmons reaction.
Mastering Stereoselectivity: The E/Z Dichotomy
The true power of the HWE reaction lies in its inherent stereoselectivity and the ability to rationally control it.
The Thermodynamic Preference for (E)-Alkenes
In its standard form, the HWE reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[8][9][14] This selectivity arises because the initial nucleophilic addition step is often reversible.[13] This allows the system to equilibrate towards the most stable transition state. The anti-oxaphosphetane intermediate, which minimizes steric repulsion between the larger substituents, is thermodynamically favored and eliminates to give the (E)-alkene. Several factors can further enhance this (E)-selectivity:
-
Steric Bulk: Increasing the steric bulk of either the aldehyde or the phosphonate reagent enhances the preference for the less-hindered anti intermediate.[8]
-
Reaction Temperature: Higher temperatures (e.g., 23 °C vs. -78 °C) provide more energy for the intermediates to equilibrate, thus increasing the ratio of the (E)-product.[8]
-
Metal Cations: The choice of cation (from the base) can influence the reaction, with lithium salts often promoting higher (E)-selectivity compared to sodium or potassium.[8]
The Kinetic Route to (Z)-Alkenes: The Still-Gennari Modification
Forcing the reaction to yield the thermodynamically less stable (Z)-alkene requires overriding the natural equilibration process. The most effective strategy for this is the Still-Gennari modification .[10][13][15] This approach hinges on kinetic control, ensuring the intermediates react faster than they can equilibrate.
The key features of the Still-Gennari protocol are:
-
Electron-Withdrawing Phosphonates: Reagents such as bis(2,2,2-trifluoroethyl) phosphonates are used. The highly electronegative fluorine atoms significantly increase the acidity of the α-protons and, more importantly, accelerate the final elimination step.[13][15]
-
Strong, Dissociating Bases: A strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) is used in conjunction with a crown ether (e.g., 18-crown-6).[15] This combination generates a "naked" potassium cation, preventing metal chelation that can influence intermediate stability.
-
Low Temperatures: The reaction is performed at low temperatures (typically -78 °C) to disfavor the reversible initial addition and prevent equilibration.[13]
Under these conditions, the formation of the syn-oxaphosphetane intermediate is kinetically favored, and its subsequent elimination is so rapid that it effectively becomes irreversible, locking in the (Z)-geometry.[10][15]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of GABAB Receptor Modulation
An In-depth Technical Guide to GS 39783: A Positive Allosteric Modulator of the GABAB Receptor
A Note on Chemical Identification: The initial query for CAS number 32806-04-5 identifies Diethyl (Methoxymethyl)phosphonate, a synthetic reagent. However, the request for an in-depth technical guide for neuroscientists and drug development professionals strongly suggests an interest in a pharmacologically active compound. It is highly probable that the intended subject was GS 39783 (CAS: 39069-52-8) , a well-characterized positive allosteric modulator of the GABAB receptor. This guide will therefore focus exclusively on the properties and structure of GS 39783.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining balanced neural activity.[1] Its effects are mediated by two main receptor types: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] GABAB receptors, which are G-protein coupled receptors (GPCRs), play a critical role in modulating neuronal excitability and neurotransmitter release.[2]
Direct agonists of the GABAB receptor, such as baclofen, have therapeutic applications but are often limited by side effects like sedation, muscle relaxation, and the development of tolerance.[3][4] This has driven the exploration of a more nuanced approach: positive allosteric modulation. Positive allosteric modulators (PAMs) do not activate the receptor directly but bind to a distinct site, enhancing the effect of the endogenous agonist, GABA.[4][5] This mechanism offers the potential for a more targeted therapeutic effect, primarily amplifying GABAergic tone where and when it is physiologically required.[6]
GS 39783 emerged as a pioneering tool compound in this class, demonstrating significant potential in preclinical models for anxiety and addiction.[3][7] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used for its characterization.
Chemical and Physical Properties of GS 39783
GS 39783, chemically known as N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine, is a key compound for researchers studying the GABAB receptor.[2][8] Its physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | [9] |
| Synonyms | GS-39783, N4,N6-dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | [9][10] |
| CAS Number | 39069-52-8 | [10] |
| Molecular Formula | C15H23N5O2S | [10] |
| Molecular Weight | 337.44 g/mol | [10] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble to 10 mM in DMSO, Soluble to 5 mM in ethanol | |
| Purity | ≥98% | |
| Storage | Store at room temperature | |
| Canonical SMILES | CSC1=NC(=C(C(=N1)NC2CCCC2)--INVALID-LINK--[O-])NC3CCCC3 | |
| InChIKey | GSGVDKOCBKBMGG-UHFFFAOYSA-N | [10] |
Mechanism of Action: Enhancing GABAB Receptor Function
GS 39783 functions as a positive allosteric modulator of the GABAB receptor.[4][8] The GABAB receptor is a heterodimer composed of two subunits, GABAB1 and GABAB2. GABA binds to the Venus flytrap (VFT) domain of the GABAB1 subunit, while the GABAB2 subunit is responsible for coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.
GS 39783 binds to a site within the transmembrane (TMD) domain of the GABAB2 subunit.[1] This binding event does not activate the receptor on its own but potentiates the receptor's response to GABA.[8][11] Specifically, GS 39783 has been shown to:
-
Increase the potency and maximal efficacy of GABA .[8]
-
Increase the affinity of agonists for the receptor.[8]
-
Promote the G-protein coupling of the receptor.[8]
This allosteric enhancement results in a more robust and prolonged inhibitory signal in the presence of endogenous GABA.
Caption: GABAB receptor signaling pathway and the allosteric modulation by GS 39783.
Pharmacological Effects and Therapeutic Potential
Preclinical studies have extensively characterized the pharmacological profile of GS 39783, highlighting its potential for treating anxiety and substance use disorders with a superior side-effect profile compared to direct GABAB agonists.
Anxiolytic-Like Activity
GS 39783 has demonstrated anxiolytic-like effects in a variety of rodent models without the sedative, cognitive-impairing, or motor-impairing side effects associated with benzodiazepines or baclofen.[3] These models include:
Interestingly, the anxiolytic effects of GS 39783 appear to be more pronounced in animals with higher baseline anxiety or those under stress, suggesting that it may normalize hyperactive neural circuits without suppressing normal function.[12][13][14]
Anti-Addiction Properties
A significant body of research points to the potential of GS 39783 in reducing the rewarding effects and self-administration of various drugs of abuse.
-
Alcohol: GS 39783 has been shown to suppress alcohol self-administration in alcohol-preferring rats.[7][10] It also attenuates the locomotor stimulant actions of ethanol.[4]
-
Cocaine: It decreases cocaine self-administration and attenuates the reward-facilitating effects of the drug.[15]
-
Nicotine: GS 39783 has been found to block the rewarding properties of nicotine.
The ability of GS 39783 to modulate drug-seeking behavior without causing sedation makes it an attractive candidate for addiction pharmacotherapy.[16]
| Assay | Effect of GS 39783 | EC50/ED50 | Source(s) |
| [35S]GTPγS Binding (recombinant) | Potentiation of GABA effect | 2.1 µM | |
| [35S]GTPγS Binding (native) | Potentiation of GABA effect | 3.1 µM | |
| Ca2+ Signaling (HEK293 cells) | Amplification of GABAB-mediated signaling | 2.4 µM | [10] |
| Sound-induced tonic convulsions (mice) | Reduction in incidence | 55.38 mg/kg | [10] |
| Cocaine-cued responding (rats) | Significant decrease | 30 and 100 mg/kg | [16] |
| Amphetamine CPP (rats) | Blocked expression | 30 and 100 mg/kg | [16] |
Experimental Protocols
The characterization of GS 39783 relies on a suite of in vitro and in vivo assays. Below are representative protocols that form the basis of its pharmacological evaluation.
In Vitro: [35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation and is a cornerstone for characterizing GPCR modulators.
Objective: To determine the ability of GS 39783 to potentiate GABA-stimulated G-protein activation in cell membranes expressing GABAB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human GABAB receptors (e.g., CHO-K1 cells) or from native tissue (e.g., rat cortical membranes).[10]
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation: In a 96-well plate, combine the cell membranes, [35S]GTPγS, a fixed concentration of GABA (typically at its EC20 or EC50), and varying concentrations of GS 39783.
-
Reaction: Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the concentration of GS 39783 to determine the EC50 value for potentiation.
References
- 1. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) and structurally related compounds: novel allosteric enhancers of gamma-aminobutyric acidB receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. caymanchem.com [caymanchem.com]
- 11. The positive allosteric modulator GS39783 enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GABAB receptor-positive modulator GS39783 and the GABAB receptor agonist baclofen attenuate the reward-facilitating effects of cocaine: intracranial self-stimulation studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The GABA-B positive modulator GS39783 decreases psychostimulant conditioned-reinforcement and conditioned-reward - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Diethyl (Methoxymethyl)phosphonate
An In-depth Technical Guide to Diethyl (Methoxymethyl)phosphonate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal organophosphorus reagent in modern organic synthesis. We will delve into its core physical and chemical properties, spectroscopic signature, and characteristic reactivity. A significant focus is placed on its application in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for stereoselective alkene synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile compound.
Introduction: The Role of Phosphonates in Synthesis
This compound, CAS No. 32806-04-5, is a phosphonate ester that has become an invaluable tool for synthetic chemists.[1] Organophosphorus compounds, particularly phosphonates, are celebrated for their unique reactivity, which enables challenging transformations. The phosphonate group is also a key pharmacophore in medicinal chemistry, often employed as a non-hydrolyzable mimic of phosphate groups in drug design, leading to the development of potent antiviral and anticancer agents.[2][3] this compound is most renowned for its role as a nucleophilic precursor in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the creation of carbon-carbon double bonds with a high degree of control.[4][5][6] This guide will elucidate the properties that make it a reagent of choice and provide the technical details required for its successful application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. These characteristics are crucial for purification, handling, and structural verification.
Physical Properties
This compound is typically a colorless to pale yellow liquid with moderate volatility and solubility in common organic solvents.[1][7] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32806-04-5 | [1][7][8][9] |
| Molecular Formula | C₆H₁₅O₄P | [1][7][8][9] |
| Molecular Weight | 182.15 g/mol | [8][9] |
| Appearance | Colorless to almost colorless clear liquid | [1][7] |
| Boiling Point | Not explicitly available, but related phosphonates have high boiling points (e.g., Diethyl methylphosphonate: 194 °C) | [10] |
| Density | Not explicitly available, but related phosphonates have densities around 1.0-1.1 g/mL (e.g., Diethyl methylphosphonate: 1.041 g/mL) | [10] |
| Solubility | Soluble in organic solvents | [1] |
| Purity | Commercially available with purity ≥97% or >98.0% | [9] |
Spectroscopic Characterization
Spectroscopic analysis is the definitive method for confirming the identity and purity of this compound. The expected spectral features are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is the most informative. It will display a triplet corresponding to the methyl protons (CH₃) of the ethyl groups, a multiplet (quartet of doublets) for the methylene protons (OCH₂) of the ethyl groups due to coupling with both the methyl protons and the phosphorus atom, a singlet for the methoxy protons (OCH₃), and a doublet for the central methylene protons (P-CH₂-O) due to coupling with the phosphorus atom.
-
¹³C NMR : The carbon spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, the methoxy carbon, and the methylene carbon attached to the phosphorus atom.[8]
-
³¹P NMR : The phosphorus NMR spectrum provides a clear diagnostic signal, typically appearing as a singlet in the characteristic region for phosphonates.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands indicative of its functional groups. Key peaks include:
-
A strong P=O (phosphoryl) stretch, typically around 1250 cm⁻¹.
-
P-O-C (phosphonate ester) stretches.
-
C-O-C (ether) stretches.
-
C-H stretches from the alkyl groups.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns resulting from the loss of ethoxy and methoxymethyl groups.[8]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of the methylene group adjacent to the phosphoryl group. This position is acidic and can be deprotonated to form a highly stabilized, nucleophilic carbanion.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the preeminent application of this reagent. It involves the reaction of the phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[4][11] This reaction is a significant improvement over the classical Wittig reaction, primarily because the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup, simplifying product purification.[5]
Mechanism: The reaction proceeds through a well-defined pathway:
-
Deprotonation : A base, such as sodium hydride (NaH) or an alkoxide, removes the acidic proton from the carbon adjacent to the phosphorus atom, generating a phosphonate carbanion.[4][12]
-
Nucleophilic Addition : The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[12] This step forms a tetrahedral intermediate.
-
Oxaphosphetane Formation : The oxygen anion of the intermediate attacks the electrophilic phosphorus atom, forming a cyclic four-membered intermediate known as an oxaphosphetane.[12]
-
Elimination : The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds to form a stable alkene and a water-soluble phosphate salt.[12][13]
The HWE reaction is highly regarded for its stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product.[4][5]
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.
Experimental Protocol: Typical HWE Olefination
Causality: This protocol employs sodium hydride, a strong, non-nucleophilic base, to ensure complete deprotonation of the phosphonate without competing side reactions. Anhydrous THF is used as the solvent to prevent quenching of the base and the carbanion. The reaction is initiated at 0°C to control the initial exothermic deprotonation and then warmed to allow the nucleophilic addition to proceed efficiently.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe. Cool the suspension to 0°C using an ice bath.
-
Reagent Addition : Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
-
Carbanion Formation : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Carbonyl Addition : Cool the reaction mixture back to 0°C. Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer will contain the phosphate byproduct.
-
Workup : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Synthesis of this compound
Caption: General Synthesis Pathway for Phosphonates.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification : It is classified as a skin and eye irritant.[8][15]
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]
-
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[15][16] If irritation persists, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15][16]
-
Inhalation : Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its well-defined physical properties and predictable reactivity, especially in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for the stereoselective synthesis of alkenes. Its utility extends into the field of medicinal chemistry, where the phosphonate moiety is of growing importance. By adhering to the principles of chemical reactivity and safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their synthetic and drug discovery objectives.
References
- 1. CAS 32806-04-5: this compound [cymitquimica.com]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
Core Topic: Diethyl (Methoxymethyl)phosphonate Safety and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (methoxymethyl)phosphonate (CAS No. 32806-04-5) is a versatile organophosphorus reagent, frequently employed in synthetic organic chemistry, particularly in Horner-Wadsworth-Emmons reactions. While instrumental in the synthesis of complex molecules, its handling necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe laboratory use of this compound. The causality behind each recommendation is explained to foster a culture of intrinsic safety among research professionals.
Hazard Identification and Risk Profile
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) and presents moderate, but significant, health risks upon exposure.
GHS Classification
The primary hazards are related to its irritant properties.[1][2]
-
Hazard Statements:
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
The causality for this classification lies in the chemical's ability to disrupt cellular membranes upon contact, leading to an inflammatory response in dermal and ocular tissues. Prolonged or repeated exposure can exacerbate these effects.[4]
Physicochemical and Health Hazard Profile
Understanding the physical properties is critical for predicting the chemical's behavior under various laboratory conditions and for implementing appropriate controls.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32806-04-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₁₅O₄P | --INVALID-LINK--[1] |
| Molecular Weight | 182.16 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK--[2][5][6] |
| Boiling Point | 88 °C @ 6 mmHg | --INVALID-LINK--[2] |
| Density | ~1.09 g/mL at 20°C | --INVALID-LINK--[2] |
| Flash Point | Combustible; slight fire hazard when exposed to heat or flame. | --INVALID-LINK--[4] |
Health Hazards:
-
Inhalation: Vapors or mists can cause respiratory tract irritation.[4][7][8] The risk of inhalation increases at elevated temperatures.[4] As an organophosphorus compound, while its acute systemic toxicity is lower than many pesticides, caution is warranted as the class is known for potential neurological effects.[4][9][10]
-
Skin Contact: Causes skin irritation.[1][3] The material can defat the skin, potentially leading to dermatitis on repeated contact.[4] It is crucial to prevent entry through wounds or abrasions, which could lead to systemic absorption.[4]
-
Eye Contact: Causes serious eye irritation, which can result in pain, redness, and potential damage if not promptly addressed.[1][3][4]
-
Ingestion: While not classified as "harmful by ingestion," it may still cause gastrointestinal discomfort.[4]
Fire and Explosion Hazards: The compound is combustible.[4] Heating can cause container expansion or decomposition, leading to violent rupture.[4] Upon combustion, it may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and phosphorus oxides (POx).[4][7][11]
Proactive Safety: Exposure Controls and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure risk. This is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.
Engineering Controls
These are the primary defense against exposure and are designed to isolate the researcher from the hazard.
-
Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[3][4][12] This is critical to prevent the accumulation of vapors in the breathing zone.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[3][12] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It should never be used as a substitute for robust engineering controls.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. A face shield should be used when there is a significant splash risk. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7][13][14] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for defects before each use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3][12] |
| Skin and Body Protection | Fully-buttoned laboratory coat. | A flame-resistant coat is recommended. Ensure clothing fully covers exposed skin. Do not allow clothing wet with the material to remain in contact with the skin.[4][12] |
| Respiratory Protection | Not typically required if used within a fume hood. | If engineering controls fail or for emergency response, use a NIOSH/MSHA or EN 149 approved respirator with a suitable organic vapor cartridge.[7][8][11] |
Standard Operating Procedure: Safe Handling and Storage
Adherence to a strict, validated protocol is non-negotiable for ensuring safety and experimental reproducibility.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review this safety guide and the material's Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials. Assemble all necessary apparatus.
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Use glass or other compatible equipment.[12] Keep containers sealed when not in use to minimize vapor release.[4][12]
-
Post-Handling: After use, securely seal the primary container. Decontaminate any surfaces that may have been exposed.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[3][4]
Storage Requirements
Improper storage is a common cause of laboratory incidents. The goal is to maintain chemical stability and prevent accidental release or reaction.
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[4][11]
-
Container: Keep in the original, tightly sealed container.[4][7][11] Protect containers from physical damage and inspect them regularly for leaks.[4]
-
Segregation: Store away from incompatible materials and foodstuff containers.[4]
-
Ignition Sources: Prohibit smoking, naked lights, or other ignition sources in the storage area.[4]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be trained on these procedures.
Spill Management
Caption: Differentiated response workflow for minor versus major chemical spills.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate vicinity.[4]
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][11][12]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood or large volume):
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. All exposures must be followed by a medical evaluation.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action | Medical Follow-up |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[3][4][8] | Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open.[3][4][8] If present, remove contact lenses after the initial flush, if it can be done easily.[3] | Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air. Keep them warm, rested, and in a position comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration.[4] | Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Immediately give a glass of water to drink.[4] | Seek immediate medical attention. Contact a Poison Information Center or a doctor.[4] |
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.[3][13]
-
Procedure:
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through a licensed waste disposal company, adhering to all local, regional, and national regulations.[3][13]
-
Do not empty into drains or release into the environment.[7][13]
-
Conclusion
This compound is a valuable synthetic tool, but its potential hazards demand respect and meticulous handling. By understanding the causality behind its risk profile and by rigorously implementing a safety framework built on engineering controls, appropriate PPE, and established protocols, researchers can mitigate risks effectively. A proactive and educated approach to safety is paramount to safeguarding the health of laboratory professionals and ensuring the integrity of their research.
References
- 1. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 32806-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 32806-04-5: this compound [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdc.gov [cdc.gov]
- 10. hsl.gov.uk [hsl.gov.uk]
- 11. Diethyl methylphosphonate(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Role of Diethyl (Methoxymethyl)phosphonate in organic chemistry
An In-Depth Technical Guide to Diethyl (methoxymethyl)phosphonate in Modern Organic Synthesis
Introduction: A Specialized Reagent for Carbonyl Homologation
In the expansive toolkit of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount method for the stereoselective synthesis of alkenes[1][2][3]. It offers distinct advantages over the classical Wittig reaction, primarily through the use of more nucleophilic phosphonate-stabilized carbanions and the facile removal of the water-soluble phosphate byproduct[4][5][6]. Within the family of HWE reagents, this compound (DEMMP) has been developed for a highly specific and powerful transformation: the one-carbon homologation of aldehydes and ketones via an enol ether intermediate[7][8].
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of DEMMP. It delves into its fundamental properties, the mechanistic underpinnings of its reactivity, its strategic application in synthesis, and detailed protocols for its use, grounding all claims in authoritative scientific literature.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is critical for its effective and safe implementation in the laboratory.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with moderate volatility, soluble in common organic solvents[9]. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32806-04-5 | [9][10] |
| Molecular Formula | C₆H₁₅O₄P | [10][11] |
| Molecular Weight | 182.16 g/mol | [10] |
| Appearance | Colorless to almost colorless clear liquid | [9][11] |
| Boiling Point | 88 °C @ 6 mmHg | |
| Density | ~1.09 g/cm³ | |
| Refractive Index | ~1.42 |
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant[10][12].
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[10][12].
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood[12][13]. Avoid contact with skin and eyes, and wash hands thoroughly after handling[12].
The Horner-Wadsworth-Emmons Reaction: Mechanistic Framework
The utility of DEMMP is rooted in the mechanism of the Horner-Wadsworth-Emmons reaction. The reaction transforms a carbonyl compound into an alkene with a high degree of stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-alkene[1][2].
The reaction proceeds through several key steps:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of the phosphonate, generating a resonance-stabilized phosphonate carbanion[1][14]. The increased acidity of the α-proton compared to analogous phosphonium ylides allows for the use of milder bases.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone[1][15]. This step is typically the rate-limiting step of the reaction[14].
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate[2][3].
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt, which simplifies product purification[14][15].
Core Application: One-Carbon Homologation via Enol Ether Synthesis
The unique role of this compound is to serve as a masked acyl anion equivalent, specifically for the formyl group (-CHO). It allows for the conversion of an aldehyde or ketone into a homologated aldehyde containing one additional carbon atom[7][8]. This transformation is a powerful tool for building molecular complexity.
The process is a two-step sequence:
-
HWE Olefination to form an Enol Ether: DEMMP is deprotonated to form its corresponding carbanion. This carbanion reacts with a carbonyl compound (e.g., a ketone) to produce a methoxy-substituted alkene, which is an enol ether[7].
-
Hydrolysis to the Aldehyde: The resulting enol ether is then subjected to mild acidic hydrolysis, which cleaves the ether linkage to unmask the aldehyde functional group[7].
This methodology is particularly valuable because it provides a reliable route to aldehydes that might be difficult to synthesize via other methods, such as those prone to enolization or other side reactions under different conditions.
Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for the one-carbon homologation of a ketone using this compound, based on established procedures for HWE reactions[2][7][14].
Objective: To synthesize 2-phenylpropanal from acetophenone via an enol ether intermediate.
Part A: Synthesis of 1-methoxy-2-phenylprop-1-ene (Enol Ether)
Materials:
-
This compound (DEMMP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 eq., 60% dispersion). The flask is purged with dry nitrogen.
-
Causality: An inert atmosphere is crucial as the phosphonate carbanion is a strong base and will be quenched by atmospheric moisture and oxygen[14].
-
-
Solvent Addition: Add anhydrous THF via syringe to create a suspension of NaH. Cool the flask to 0 °C in an ice-water bath.
-
Causality: Cooling to 0 °C controls the initial exothermic reaction during the deprotonation step[16]. Anhydrous solvent is required to prevent quenching the base and carbanion.
-
-
Carbanion Formation: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.
-
Causality: Dropwise addition ensures a controlled rate of hydrogen gas evolution. After addition, the mixture is typically stirred for an additional 30-60 minutes at 0 °C to ensure complete deprotonation, which is often visually confirmed by the cessation of bubbling.
-
-
Carbonyl Addition: Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise to the carbanion solution at 0 °C.
-
Causality: Maintaining a low temperature during the addition of the electrophile helps to prevent potential side reactions and ensures a controlled nucleophilic attack.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Causality: The reaction is monitored by Thin-Layer Chromatography (TLC) to determine completion. The disappearance of the starting acetophenone is the primary indicator.
-
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Causality: Quenching with a mild acid source like NH₄Cl neutralizes any remaining base and protonates the phosphate byproduct. This must be done slowly and at 0 °C to manage the exothermic reaction with any unreacted NaH.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude enol ether can be purified by flash column chromatography on silica gel.
Part B: Hydrolysis to 2-Phenylpropanal
Procedure:
-
Hydrolysis: Dissolve the purified enol ether from Part A in a mixture of THF and 1M aqueous HCl.
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Causality: The disappearance of the enol ether and the appearance of a new, more polar spot corresponding to the aldehyde indicates reaction completion.
-
-
Workup: Once complete, neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude aldehyde can be further purified by column chromatography if necessary.
Conclusion
This compound is a highly effective and specialized reagent in organic synthesis. Its primary role as a key component in the Horner-Wadsworth-Emmons reaction enables a robust and reliable two-step protocol for the one-carbon homologation of aldehydes and ketones. By proceeding through a stable enol ether intermediate, this method provides synthetic chemists with a powerful strategy for constructing complex aldehyde-containing molecules, making it an indispensable tool for researchers in academia and the pharmaceutical industry.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 32806-04-5: this compound [cymitquimica.com]
- 10. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. benchchem.com [benchchem.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Core Principles of Phosphonate-Stabilized Carbanions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the fundamental principles governing phosphonate-stabilized carbanions, a class of reactive intermediates pivotal to modern organic synthesis. We will delve into the structural features that confer their unique stability and reactivity, dissect the mechanistic intricacies of their hallmark reactions, and provide field-proven protocols for their application. The focus is on delivering not just procedural steps, but the causal logic behind them, empowering researchers to rationally design and troubleshoot their synthetic strategies.
The Phosphonate Carbanion: A Uniquely Stabilized Nucleophile
At its core, a carbanion is a species containing a trivalent carbon atom with a formal negative charge. The inherent instability of this localized charge makes simple carbanions exceptionally strong bases and highly reactive. Stabilization is achieved by delocalizing this electron density, often through adjacent functional groups. The phosphonate group [−PO(OR)₂] is particularly adept at this task.
The stabilization arises from a combination of two key electronic effects:
-
Resonance Delocalization: The negative charge on the α-carbon can be delocalized onto the electronegative oxygen atoms of the phosphoryl group (P=O). This distribution of charge across the P-O bond significantly lowers the energy of the carbanion.
-
Inductive Effect: The electronegative oxygen atoms and the positively polarized phosphorus atom exert a strong electron-withdrawing inductive effect, further pulling electron density away from the carbanionic center.
A crucial characteristic of phosphonate-stabilized carbanions is that they are generally more nucleophilic but less basic than their phosphonium ylide counterparts used in the Wittig reaction.[1] This enhanced nucleophilicity allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones, under milder conditions.[2] The reduced basicity minimizes side reactions such as unwanted enolization of the carbonyl partner.
Caption: Formation of a phosphonate carbanion and its resonance delocalization.
Quantitative Acidity
The stability of a carbanion is directly related to the acidity (pKa) of its conjugate acid. The presence of the phosphonate group significantly lowers the pKa of the α-proton compared to a simple alkane.
| Compound | pKa in DMSO | Rationale |
| Ethane (CH₃-H) | ~50 | No stabilizing group; extremely weak acid. |
| Diethyl phosphonate (H-PO(OEt)₂) | ~26[3] | P-H bond acidity. |
| Triethyl phosphonoacetate | ~18.5 | α-proton acidity enhanced by P=O and C=O groups. |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | ~12.4 (pKa of TFE)[4] | Acidity is dramatically increased by the inductive effect of the trifluoroethyl groups, which is key to its unique reactivity. |
Note: pKa values are approximate and can vary with solvent and measurement conditions.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Cornerstone of Olefination
The most prominent application of phosphonate-stabilized carbanions is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[1][5] It offers significant advantages over the classical Wittig reaction, including generally higher E-selectivity for the resulting alkene and the formation of a water-soluble phosphate byproduct, which simplifies purification.
Core Mechanism and E-Selectivity
The reaction begins with the deprotonation of the phosphonate to form the carbanion.[1] This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming diastereomeric tetrahedral intermediates (betaines).[1][6] These intermediates cyclize to form oxaphosphetane intermediates, which then collapse to yield the alkene and a dialkyl phosphate salt.
The stereochemical outcome of the HWE reaction is governed by thermodynamic control.[7] The initial nucleophilic addition to the aldehyde is often reversible, allowing the intermediates to equilibrate. The threo betaine intermediate, which leads to the trans (E)-alkene, is sterically less hindered and thus thermodynamically more stable than the erythro intermediate. This preference for the more stable threo pathway is the origin of the high E-selectivity typically observed in the HWE reaction.[7][8]
Caption: The HWE reaction pathway favors the more stable threo intermediate.
Modifying Selectivity: The Still-Gennari Olefination for Z-Alkenes
While the HWE reaction is a robust method for E-alkene synthesis, many complex molecules, particularly in natural product synthesis and drug development, require the Z-isomer. The Still-Gennari modification is a highly reliable method to achieve this outcome with excellent stereoselectivity.[4][8]
The key to inverting the selectivity lies in shifting the reaction from thermodynamic to kinetic control. This is accomplished through two strategic modifications:
-
Phosphonate Reagent: Instead of simple dialkyl phosphonates, bis(2,2,2-trifluoroethyl) or similar phosphonates with highly electron-withdrawing groups are used.[4] These groups increase the acidity of the α-protons and accelerate the rate of oxaphosphetane elimination.[2]
-
Reaction Conditions: The reaction is run at low temperatures (typically -78 °C) using a strongly dissociating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 ether in THF.[1][4] The crown ether sequesters the potassium cation, creating a "naked" and highly reactive carbanion.
Under these conditions, the initial addition to the aldehyde becomes irreversible, and the kinetically favored erythro intermediate is trapped. This intermediate rapidly proceeds through elimination to yield the cis (Z)-alkene before it can equilibrate to the more stable threo form.[4]
Comparative Overview: HWE vs. Still-Gennari
| Feature | Standard Horner-Wadsworth-Emmons | Still-Gennari Modification |
| Primary Product | E-Alkenes[1][2] | Z-Alkenes[4][8] |
| Stereocontrol | Thermodynamic | Kinetic[4] |
| Phosphonate Reagent | Diethyl or dimethyl phosphonoacetates | Bis(2,2,2-trifluoroethyl)phosphonoacetates[1][4] |
| Base/Conditions | NaH, LiCl/DBU, Et₃N[1] | KHMDS, 18-crown-6, -78 °C[1][4] |
| Intermediate Stability | Equilibrates to more stable threo adduct | Kinetically trapped erythro adduct |
| Elimination Rate | Moderate | Accelerated by EWGs[2] |
Experimental Protocols & Field Insights
The trustworthiness of a protocol lies in its reproducibility and the inclusion of checkpoints. The following methodologies represent validated procedures for harnessing phosphonate carbanions.
Protocol 1: Synthesis of a Phosphonate Reagent via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is the most common method for preparing the phosphonate esters required for the HWE reaction.[9] It involves the reaction of a trialkyl phosphite with an alkyl halide.
Objective: To synthesize diethyl (cyanomethyl)phosphonate.
Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Reagents: Charge the flask with triethyl phosphite (1.0 equiv).
-
Addition: Add ethyl bromoacetate (1.05 equiv) dropwise to the phosphite at room temperature. The reaction is often exothermic; maintain control with a water bath if necessary.
-
Reaction: Heat the mixture to 120-150 °C. The reaction progress can be monitored by the evolution of ethyl bromide gas (bp 38 °C), which can be vented through a bubbler. Continue heating until gas evolution ceases (typically 2-4 hours).
-
Purification: Cool the reaction mixture to room temperature. The product is often pure enough for subsequent use. For higher purity, perform vacuum distillation to remove any unreacted starting materials and byproducts.
Causality Check: Using a slight excess of the alkyl halide ensures complete consumption of the phosphite. Heating drives the reaction to completion by facilitating the Sₙ2 attack and the subsequent dealkylation step. The byproduct, ethyl bromide, is volatile and easily removed, making this a clean and efficient transformation.
Protocol 2: Standard E-Selective HWE Olefination (Masamune-Roush Conditions)
For base-sensitive substrates, strong bases like NaH can be problematic. The Masamune-Roush conditions offer a milder alternative.[1][2]
Objective: To synthesize (E)-ethyl cinnamate from benzaldehyde.
Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 equiv) and dry tetrahydrofuran (THF).
-
Reagent Addition: Add triethyl phosphonoacetate (1.0 equiv) to the stirred suspension.
-
Base Addition: Add an amine base, such as DBU (1,8-diazabicycloundec-7-ene, 1.1 equiv) or triethylamine (Et₃N, 1.5 equiv), and stir for 30-60 minutes at room temperature.[2]
-
Carbonyl Addition: Cool the mixture to 0 °C and add benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-6 hours).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validation: The formation of a white precipitate (lithium phosphate byproduct) is a visual indicator of reaction progress. TLC analysis should show the disappearance of the aldehyde spot and the appearance of a new, less polar product spot corresponding to the α,β-unsaturated ester.
Caption: A typical workflow for the synthesis of a Z-alkene.[8]
Applications in Drug Development
The phosphonate group is a cornerstone of medicinal chemistry, primarily because it serves as a stable bioisostere of the phosphate group.[10][11] The carbon-phosphorus (C-P) bond is resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the phosphorus-oxygen (P-O) bond of phosphates.[11][12] This property imparts metabolic stability to drug candidates.
Key applications include:
-
Antiviral Agents: Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are critical components of anti-HIV and anti-HBV therapies.[13][14] The phosphonate moiety mimics a phosphate group, allowing the drug to be incorporated into the viral replication cycle, where it acts as a chain terminator.
-
Enzyme Inhibitors: Phosphonates can mimic the tetrahedral transition state of ester or amide hydrolysis, making them potent inhibitors of proteases and other hydrolases.[11][12]
-
Bone-Targeting Drugs: Bisphosphonates (e.g., Alendronate) have a high affinity for calcium phosphate in bone tissue. They are widely used to treat osteoporosis and other bone disorders by inhibiting osteoclast-mediated bone resorption.[11]
The synthetic methods described in this guide, particularly the HWE reaction and its variants, are essential for constructing the carbon skeletons of these and other complex therapeutic agents.[15]
Conclusion
Phosphonate-stabilized carbanions are versatile and powerful intermediates in organic synthesis. Their unique balance of high nucleophilicity and moderate basicity, coupled with the predictable stereochemical outcomes of the Horner-Wadsworth-Emmons reaction, makes them indispensable tools. By understanding the fundamental principles of their stability and the mechanistic underpinnings of their reactions, researchers can effectively leverage these reagents to construct complex molecular architectures, advancing fields from natural product synthesis to the development of life-saving therapeutics.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 13. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphonate - Wikipedia [en.wikipedia.org]
- 15. The Utility of Phosphonate Carbanions in Olefin Synthesis (1961) | William S. Wadsworth | 1273 Citations [scispace.com]
An In-depth Technical Guide to Diethyl (Methoxymethyl)phosphonate: Synthesis, Mechanistic Insights, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl (Methoxymethyl)phosphonate, a versatile organophosphorus reagent. The document delves into the historical context of its synthesis, primarily through the Michaelis-Arbuzov reaction, and offers detailed mechanistic insights. A significant focus is placed on its application as a Horner-Wadsworth-Emmons reagent for the synthesis of methoxymethyl-substituted alkenes, which are valuable intermediates in organic synthesis. This guide includes detailed experimental protocols, data presentation in tabular format, and visual diagrams to elucidate key chemical transformations and workflows, serving as an essential resource for professionals in chemical research and drug development.
Introduction and Historical Context
The development of organophosphorus chemistry has been pivotal in the advancement of organic synthesis, providing a suite of powerful tools for the formation of carbon-phosphorus and carbon-carbon bonds. Within this class of compounds, phosphonates have emerged as particularly valuable intermediates and reagents. Their discovery and the elucidation of their reactivity have a rich history, deeply rooted in the foundational work of Nobel laureate Georg Wittig and the subsequent refinements by numerous other chemists.
While a singular "discovery" paper for this compound is not readily identifiable in seminal literature, its conceptualization and synthesis are direct applications of well-established reactions in organophosphorus chemistry. The primary route to this and similar phosphonates is the Michaelis-Arbuzov reaction , a cornerstone of C-P bond formation.[1][2][3] This reaction, first reported by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[2][3]
The synthesis of α-alkoxy-substituted phosphonates, such as this compound, became a logical extension of this powerful methodology, enabling the introduction of functionalized one-carbon units in organic synthesis.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with moderate volatility and is soluble in many organic solvents.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32806-04-5 | [4][5][6] |
| Molecular Formula | C₆H₁₅O₄P | [6] |
| Molecular Weight | 182.15 g/mol | [6] |
| Boiling Point | 88 °C at 6 mmHg | [7] |
| Density | 1.09 g/cm³ (20/20) | [7] |
| Refractive Index | 1.42 | [7] |
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction. This reaction proceeds via the nucleophilic attack of triethyl phosphite on chloromethyl methyl ether.
Reaction Mechanism
The reaction mechanism involves two main steps:
-
Nucleophilic Attack: The phosphorus atom of triethyl phosphite, being nucleophilic, attacks the electrophilic carbon of chloromethyl methyl ether in an SN2 fashion. This results in the formation of a quasi-phosphonium salt intermediate.
-
Dealkylation: The displaced chloride ion then attacks one of the ethyl groups of the phosphonium intermediate, also via an SN2 reaction. This leads to the formation of the final product, this compound, and ethyl chloride as a byproduct.
The overall transformation is a thermodynamically favorable process, driven by the formation of a stable phosphoryl (P=O) bond.
Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol
Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
Triethyl phosphite
-
Chloromethyl methyl ether
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a stirred solution of triethyl phosphite in anhydrous toluene, add chloromethyl methyl ether dropwise at a rate that maintains a gentle reflux. The reaction is typically exothermic.
-
After the addition is complete, heat the reaction mixture at reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Application in the Horner-Wadsworth-Emmons Reaction
A primary application of this compound is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[7][8] This reaction is a powerful method for the synthesis of alkenes with high E-stereoselectivity. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene.
Reaction Mechanism
The HWE reaction using this compound proceeds as follows:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is used to deprotonate the carbon alpha to the phosphorus atom, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the desired alkene and a water-soluble phosphate byproduct.
The E-selectivity of the HWE reaction is generally high due to the thermodynamic stability of the anti-periplanar transition state leading to the E-alkene.
Caption: Horner-Wadsworth-Emmons reaction workflow using this compound.
Experimental Protocol: Synthesis of a Methoxymethyl-Substituted Alkene
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure methoxymethyl-substituted alkene.
Conclusion
This compound, synthesized efficiently via the Michaelis-Arbuzov reaction, stands as a testament to the enduring power of classic organophosphorus chemistry. Its utility as a Horner-Wadsworth-Emmons reagent provides a reliable and stereoselective method for the introduction of the methoxymethyl-vinyl group, a valuable synthon in the construction of complex organic molecules. This guide has provided a detailed overview of its historical context, synthesis, and a primary application, offering both mechanistic understanding and practical experimental guidance for researchers in the chemical sciences.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of diethyl alkoxymethylphosphonates via Lewis acid promoted regiospecific cleavage of alkoxy-4-chlorophenoxymethanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. CAS 32806-04-5: this compound [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to Diethyl (Methoxymethyl)phosphonate: Properties, Synthesis, and Applications in Modern Organic Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Diethyl (Methoxymethyl)phosphonate. It delves into the core chemical properties, synthesis protocols, and key applications of this versatile organophosphorus reagent, grounding all information in established scientific principles and safety protocols.
Core Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 32806-04-5, is an organophosphorus compound belonging to the phosphonate class of molecules.[1] Its structure features a central phosphorus atom double-bonded to an oxygen atom, with two ethoxy groups and a methoxymethyl group also attached.[1] This unique arrangement makes it a valuable reagent in synthetic chemistry.[1] Phosphonates, in general, are recognized as non-hydrolyzable phosphate mimics, a characteristic that makes their derivatives crucial in various biomedical applications, including the development of antiviral drugs.[2]
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C6H15O4P | [1][3][4] |
| Molecular Weight | 182.15 g/mol | [3] |
| CAS Number | 32806-04-5 | [1][3][4][5][6] |
| IUPAC Name | 1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | [3] |
| Common Synonyms | (Methoxymethyl)phosphonic Acid Diethyl Ester | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 88 °C @ 6 mmHg | [5] |
| Specific Gravity (20/20) | 1.09 | [5] |
| Refractive Index (n20/D) | 1.42 | [5] |
Synthesis Protocol and Mechanistic Overview
The synthesis of phosphonates often involves established organophosphorus reactions. A common and effective route to prepare α-alkoxy phosphonates like this compound is through a variation of the Michaelis-Arbuzov or Michaelis-Becker reactions. The following protocol outlines a representative synthesis from diethyl phosphite.
Causality in Experimental Design: The choice of reagents and conditions is critical. Diethyl phosphite serves as the phosphorus source. A methoxymethylating agent (e.g., chloromethyl methyl ether, handled with extreme care due to its toxicity, or an in-situ generated equivalent) provides the C1 unit. A non-nucleophilic base is used to deprotonate the diethyl phosphite, forming a highly nucleophilic phosphite anion that subsequently attacks the electrophilic carbon of the methoxymethylating agent. The reaction is typically run at controlled temperatures to prevent side reactions.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise to the solvent.
-
Phosphite Addition: Slowly add diethyl phosphite dropwise to the stirred suspension of the base in THF. Hydrogen gas will evolve. Allow the mixture to stir until the evolution of gas ceases, indicating the complete formation of the sodium diethyl phosphite salt.
-
Electrophile Addition: Add the methoxymethylating agent (e.g., chloromethyl methyl ether) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[7]
Caption: Synthesis Workflow for this compound.
Core Application: The Horner-Wadsworth-Emmons Reaction
This compound is a valuable reagent in C-C bond formation, most notably as a reactant in the Horner-Wadsworth-Emmons (HWE) reaction.[5] This reaction is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of alkenes from aldehydes or ketones.
Mechanistic Insight: The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom (the α-carbon) using a strong base. This generates a resonance-stabilized carbanion (a phosphonate ylide). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct that is easily removed during workup. This ease of removal is a significant advantage over the triphenylphosphine oxide byproduct generated in the related Wittig reaction.
Caption: Generalized Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.
Protocol: General Procedure for an HWE Reaction
-
Anion Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., THF). Cool the solution to a low temperature (typically -78 °C).
-
Base Addition: Add a strong base (e.g., n-butyllithium or LDA) dropwise to form the phosphonate carbanion. Stir for 30-60 minutes at this temperature.
-
Carbonyl Addition: Add a solution of the desired aldehyde or ketone in anhydrous THF dropwise to the carbanion solution.
-
Reaction: Allow the reaction to proceed at low temperature, then warm slowly to room temperature. Monitor the reaction's progress by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate to obtain the crude product, which can be purified via column chromatography.
The use of phosphonate reagents like this compound is integral to the synthesis of complex organic molecules, including precursors for active pharmaceutical ingredients.[8][9]
Spectroscopic Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized or purchased material. Below are the expected spectral data points for this compound. While experimental spectra should always be acquired for confirmation, these values serve as a reliable reference.[3][4]
| Spectroscopy | Expected Chemical Shifts / Features |
| ¹H NMR | δ (ppm): ~1.3 (t, 6H, -OCH2CH3), ~3.4 (s, 3H, -OCH3), ~3.8 (d, 2H, P-CH2-O), ~4.1 (q, 4H, -OCH2CH3). Note: The P-CH2 signal will be a doublet due to coupling with the phosphorus nucleus. |
| ¹³C NMR | δ (ppm): ~16 (d, -OCH2CH3), ~58 (-OCH3), ~62 (d, -OCH2CH3), ~65 (d, P-CH2-O). Note: Signals for carbons near the phosphorus atom will appear as doublets. |
| ³¹P NMR | δ (ppm): A single peak is expected in the typical range for phosphonates. |
| IR (Infrared) | ν (cm⁻¹): Strong absorption around 1250 cm⁻¹ (P=O stretch), ~1020-1050 cm⁻¹ (P-O-C stretch). |
Safety and Handling Protocols
Ensuring laboratory safety is paramount when handling any chemical reagent. This compound is classified as a substance that requires careful handling.
GHS Hazard Information:
-
Hazard Statements:
Self-Validating Safety Protocol: Adherence to the following handling procedures creates a self-validating system of safety, minimizing exposure and risk.
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Emergency Procedures:
-
If on Skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[5][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5][10][11]
-
Spills: Absorb spills with an inert material and dispose of the waste in a designated, sealed container.[10]
-
References
- 1. CAS 32806-04-5: this compound [cymitquimica.com]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 32806-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. parchem.com [parchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Vinyl Ethers Using Diethyl (Methoxymethyl)phosphonate
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for the synthesis of vinyl ethers from aldehydes and ketones utilizing diethyl (methoxymethyl)phosphonate via the Horner-Wadsworth-Emmons (HWE) reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction: The Significance of Vinyl Ethers and the HWE Approach
Vinyl ethers are versatile chemical intermediates with significant applications in organic synthesis and polymer chemistry. They serve as key building blocks for the construction of complex molecules, including natural products and pharmaceuticals, and are valuable monomers in polymerization reactions. The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and stereoselective method for the synthesis of vinyl ethers from aldehydes and ketones. The use of this compound as the phosphonate reagent in the HWE reaction offers a significant advantage due to its commercial availability and the straightforward nature of the reaction, which typically proceeds under mild conditions with high yields.
The reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting intermediate subsequently eliminates diethyl phosphate to yield the desired vinyl ether. This method is particularly valued for its ability to control the stereochemistry of the resulting double bond.
Reaction Mechanism: A Step-by-Step Look at the HWE Reaction for Vinyl Ether Synthesis
The synthesis of vinyl ethers using this compound proceeds through the well-established Horner-Wadsworth-Emmons olefination reaction pathway. The key steps are outlined below:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is used to abstract the acidic proton from the α-carbon of this compound. This generates a highly reactive phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition reaction forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate undergoes an intramolecular elimination of a diethyl phosphate salt. This step results in the formation of the carbon-carbon double bond of the vinyl ether product. The stereochemical outcome of this step can often be influenced by the reaction conditions and the nature of the substituents.
Below is a visual representation of the reaction mechanism.
Figure 1: Horner-Wadsworth-Emmons reaction mechanism for vinyl ether synthesis.
Experimental Protocol: Synthesis of a Representative Vinyl Ether
This protocol details the synthesis of a generic vinyl ether from an aldehyde. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | 98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Aldehyde (e.g., Benzaldehyde) | ≥99% | Acros Organics |
| Diethyl ether (anhydrous) | ≥99% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Saturated aqueous sodium chloride (brine) | ACS Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is assembled and flame-dried under a stream of dry nitrogen. The flask is then allowed to cool to room temperature under a positive pressure of nitrogen.
-
Dispensing of Sodium Hydride: The flask is charged with sodium hydride (0.48 g, 12.0 mmol, 1.2 equivalents, as a 60% dispersion in mineral oil). The mineral oil is washed away by adding anhydrous hexane (3 x 5 mL) via syringe, stirring for a few minutes, and then carefully removing the hexane with a syringe after allowing the NaH to settle. The remaining NaH is dried under a stream of nitrogen.
-
Formation of the Phosphonate Ylide: Anhydrous THF (40 mL) is added to the flask containing the washed NaH. The suspension is cooled to 0 °C in an ice bath. A solution of this compound (2.18 g, 12.0 mmol, 1.2 equivalents) in anhydrous THF (10 mL) is added dropwise to the stirred suspension over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed, and the mixture will become a clear, yellowish solution.
-
Addition of the Aldehyde: A solution of the aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching the Reaction: The reaction is carefully quenched by the dropwise addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C to decompose any unreacted NaH.
-
Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure vinyl ether.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete deprotonation of the phosphonate. | Ensure the use of anhydrous THF and properly washed NaH. Increase the reaction time for ylide formation. |
| Inactive aldehyde. | Use freshly distilled or a new bottle of aldehyde. | |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Formation of side products | Presence of water in the reaction. | Use anhydrous solvents and reagents. Flame-dry all glassware. |
| Aldol condensation of the aldehyde. | Maintain a low reaction temperature during the addition of the aldehyde. | |
| Difficulty in purification | Co-elution of product and impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and efficient method for the synthesis of vinyl ethers from a wide range of aldehydes and ketones. The protocol detailed in this application note provides a reliable foundation for researchers to successfully implement this methodology in their synthetic endeavors. By understanding the reaction mechanism and following the outlined procedures, high yields of the desired vinyl ether products can be achieved.
Application Notes & Protocols: The Horner-Wadsworth-Emmons Reaction for Enol Ether Synthesis Using Diethyl (Methoxymethyl)phosphonate
Introduction: Beyond the Classical Wittig Reaction
In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. While the Wittig reaction is a foundational method, its utility can be hampered by challenges such as the often difficult removal of the triphenylphosphine oxide byproduct and modest E/Z selectivity. The Horner-Wadsworth-Emmons (HWE) reaction offers a powerful and refined alternative, addressing many of these limitations.[1][2]
The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts used in the Wittig reaction.[1][3] This enhanced reactivity allows for successful olefination of a broader range of aldehydes and even sterically hindered ketones.[3] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which is readily separated from the desired alkene product during a standard aqueous workup, greatly simplifying purification.[1][4]
This guide focuses on a specific and highly useful variant of the HWE reaction: the use of Diethyl (Methoxymethyl)phosphonate . This reagent is expertly designed for the synthesis of enol ethers, which are versatile synthetic intermediates in their own right, serving as precursors for ketones, α-functionalized carbonyls, and as key components in cycloaddition reactions.
The Reaction Mechanism: A Stepwise View of Olefin Formation
The efficacy of the HWE reaction stems from a well-understood, stepwise mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a suitable base. This step generates a resonance-stabilized phosphonate carbanion, the key nucleophile in the reaction.[1][5] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[1]
-
Oxaphosphetane Formation: These intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes.[5][6]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds in a concerted or stepwise manner. This elimination step yields the final alkene product and the dialkyl phosphate salt.[1]
The stereochemical outcome of the classical HWE reaction is typically governed by thermodynamics. The initial nucleophilic addition can be reversible, allowing the intermediates to equilibrate to the more sterically favored anti-oxaphosphetane. This intermediate then undergoes syn-elimination to predominantly yield the thermodynamically more stable (E)-alkene .[5][7] While modifications like the Still-Gennari protocol exist to favor (Z)-alkenes using specialized phosphonates, the use of standard reagents like this compound generally follows this E-selective trend.[1][7][8]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Core Application: Stereoselective Synthesis of Methoxyalkenes (Enol Ethers)
The primary application for this compound is the one-carbon homologation of aldehydes and ketones to their corresponding methyl enol ethers. This transformation is exceptionally valuable, converting a carbonyl functional group into a versatile alkene with a tethered methoxy group.
R-CHO + (EtO)₂P(O)CH₂OCH₃ → R-CH=CHOCH₃
This protocol provides a reliable method for accessing these important building blocks, which can participate in a wide range of subsequent transformations.
Detailed Experimental Protocol
This protocol describes a general procedure for the olefination of an aldehyde using this compound and sodium hydride.
4.1. Materials & Equipment
| Reagents & Solvents | Equipment |
| This compound | Flame-dried, two-neck round-bottom flask |
| Aldehyde or Ketone Substrate | Magnetic stirrer and stir bar |
| Sodium Hydride (60% dispersion in mineral oil) | Inert gas line (Argon or Nitrogen) with bubbler |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Dry ice/acetone bath or cryocooler (-78 °C) |
| Diethyl Ether or Ethyl Acetate | Ice/water bath (0 °C) |
| Brine (Saturated Aqueous NaCl) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Flash column chromatography setup |
4.2. Step-by-Step Procedure
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add sodium hydride (1.1 eq., 60% dispersion).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Suspend the washed NaH in anhydrous THF (approx. 0.5 M relative to the phosphonate).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq.) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or slightly hazy, indicating the formation of the sodium salt of the carbanion.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate carbanion to -78 °C using a dry ice/acetone bath.
-
Dissolve the aldehyde or ketone substrate (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the cold carbanion solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and let it stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[5]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Separate the layers. Extract the aqueous layer with the chosen organic solvent (2x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure enol ether.[5]
-
Caption: Experimental workflow for the HWE synthesis of enol ethers.
Representative Data & Considerations
The choice of base and reaction conditions can be tailored to the specific substrate.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Aromatic Aldehyde | NaH | THF | 0 to RT | 80-95% | Generally high yielding and clean reactions. |
| Aliphatic Aldehyde | NaH | THF | 0 to RT | 75-90% | Good yields; enolizable aldehydes may require stronger, non-nucleophilic bases at low temp. |
| α,β-Unsaturated Aldehyde | KHMDS | THF | -78 to RT | 70-85% | Weaker bases can lead to competitive 1,4-addition. |
| Ketone | n-BuLi or KHMDS | THF | -78 to RT | 50-75% | Ketones are less reactive and may require stronger bases and longer reaction times. |
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions are Paramount: The phosphonate carbanion is a strong base and is readily protonated by water. Ensure all glassware is rigorously dried and use anhydrous solvents to maximize yield.
-
Base Selection: While NaH is a cost-effective and common choice, for base-sensitive substrates or those prone to enolization, a non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Bis(trimethylsilyl)amide (KHMDS) at -78 °C can provide superior results.[7]
-
Mineral Oil from NaH: The mineral oil from the NaH dispersion is non-reactive but can complicate purification. Washing the NaH with anhydrous hexanes prior to use is highly recommended for cleaner reactions.
-
Poor Reactivity with Ketones: Ketones are inherently less electrophilic than aldehydes. To improve yields with ketones, consider using a stronger base (like n-BuLi), increasing the reaction temperature after the initial addition, or extending the reaction time.
-
Stereoisomer Formation: The product will be a mixture of (E) and (Z) isomers. The ratio is dependent on the substrate and reaction conditions, but the (E)-isomer is typically favored. The isomers can often be separated by careful column chromatography.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethyl (Methoxymethyl)phosphonate in Natural Product Synthesis
Introduction: The Strategic Advantage of a Masked Carbonyl Equivalent
In the sophisticated field of natural product synthesis, where molecular complexity demands both precision and ingenuity, chemists often require reagents that can introduce functionality in a latent or "masked" form. Diethyl (methoxymethyl)phosphonate (DEMMP) has emerged as a cornerstone reagent for this purpose. It serves as a robust one-carbon homologating agent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate methoxymethyl (MOM) enol ethers from aldehydes and ketones.[1] These enol ethers are versatile intermediates, as they can be readily hydrolyzed under acidic conditions to unveil a homologous aldehyde, effectively adding a CHO group to the parent carbonyl compound. This strategic two-step sequence provides a reliable method for chain extension and is a significant advantage over the direct use of more reactive and potentially unstable formyl-anion equivalents.
The HWE reaction itself offers distinct benefits over the classical Wittig reaction, such as the simple aqueous work-up to remove the phosphate byproduct and a generally higher propensity for forming (E)-alkenes, which adds to the predictability of the transformation.[2][3][4] This guide provides an in-depth exploration of DEMMP's mechanism, applications, and detailed protocols, designed for researchers aiming to leverage its unique capabilities in the synthesis of complex molecular targets.
Mechanism of Action: The Horner-Wadsworth-Emmons Olefination
The synthetic utility of this compound is centered on the Horner-Wadsworth-Emmons (HWE) reaction.[2][5] This reaction involves the olefination of a carbonyl compound with a phosphonate-stabilized carbanion.[2][3][6] The mechanism can be dissected into four key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of DEMMP using a strong, non-nucleophilic base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi). This generates a highly nucleophilic phosphonate carbanion. The choice of base is critical; NaH is often preferred for its safety and the insolubility of the resulting sodium salt, which can sometimes influence reaction stereochemistry.
-
Nucleophilic Addition: The phosphonate carbanion then executes a nucleophilic attack on the electrophilic carbon of the aldehyde or ketone substrate. This addition is the rate-limiting step and forms a tetrahedral intermediate known as a betaine.[2]
-
Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization. The oxygen anion attacks the electrophilic phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate is unstable and rapidly collapses. The carbon-phosphorus and carbon-oxygen bonds cleave, leading to the formation of a new carbon-carbon double bond (the enol ether) and a water-soluble dialkylphosphate salt byproduct.[2][3] This elimination step is typically stereoselective, favoring the formation of the thermodynamically more stable (E)-alkene.[2][3]
.dot
Caption: Horner-Wadsworth-Emmons reaction mechanism using DEMMP.
Application in Natural Product Synthesis: The Case of (-)-Kaitocephalin
The utility of DEMMP is powerfully demonstrated in the total synthesis of complex natural products. A notable example is its application in the synthesis of (-)-Kaitocephalin, a potent antagonist of AMPA/KA receptors with a complex stereochemical architecture.[7]
In one of the synthetic approaches to (-)-Kaitocephalin, researchers required the installation of an α-formylglutamate moiety.[7] A direct approach would be challenging due to the sensitivity of the α-formyl group. Instead, a strategy employing DEMMP was utilized. The synthetic intermediate, an aldehyde, was treated with the carbanion of this compound to furnish a methoxymethyl enol ether. This served to homologate the aldehyde and protect the newly formed aldehyde functionality in a stable form. Later in the synthesis, this enol ether could be unmasked using mild acidic conditions to reveal the crucial aldehyde group, which was then carried forward to complete the synthesis of the natural product. This highlights the strategic advantage of using DEMMP to introduce a masked aldehyde, simplifying complex synthetic transformations.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound
This protocol outlines a general method for the olefination of an aldehyde to form a methoxymethyl enol ether.
Reagents and Equipment:
-
Three-necked round-bottomed flask with a magnetic stir bar
-
Argon or Nitrogen inlet
-
Addition funnel
-
Low-temperature thermometer
-
This compound (DEMMP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a three-necked flask. Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under a stream of inert gas.
-
Anion Formation: Add anhydrous THF to the flask to create a slurry. Cool the suspension to 0 °C using an ice-water bath. To this, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise via an addition funnel over 15-20 minutes.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or a fine suspension.
-
Addition of Aldehyde: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure enol ether.
.dot
Caption: General experimental workflow for the HWE reaction.
Protocol 2: Hydrolysis of Methoxymethyl Enol Ethers to Aldehydes
This protocol describes the deprotection of the MOM enol ether to reveal the target aldehyde.
Reagents and Equipment:
-
Round-bottomed flask with a magnetic stir bar
-
MOM enol ether substrate
-
Tetrahydrofuran (THF) or Acetone
-
Aqueous acid (e.g., 2M Hydrochloric acid (HCl) or Oxalic acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the methoxymethyl enol ether (1.0 equivalent) in a suitable solvent like THF or acetone.
-
Acidification: Add the aqueous acid solution (e.g., 2M HCl, typically 1:1 ratio with the organic solvent). The amount of acid and reaction time will depend on the substrate's stability.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the hydrolysis by TLC until the starting enol ether is consumed. Reactions are typically complete within 1-4 hours.[9][10]
-
Neutralization: Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can often be used without further purification, or it can be purified by flash chromatography if necessary.
Data Summary and Expert Insights
The choice of reaction conditions can significantly impact the yield and stereoselectivity of the HWE reaction with DEMMP. The following table summarizes typical conditions.
| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde | NaH (1.2) | THF | 0 to RT | 4 | ~85-95 | General Knowledge |
| α,β-Unsaturated Aldehyde | NaH (1.2) | THF | 0 to RT | 6 | ~70-90 | General Knowledge |
| Aliphatic Aldehyde | n-BuLi (1.1) | THF | -78 to RT | 3 | ~80-95 | General Knowledge |
| Ketone (less reactive) | KHMDS (1.2) | THF/18-crown-6 | -78 to RT | 12 | ~50-75 | [6] |
Expert Insights & Troubleshooting:
-
Anhydrous Conditions are Paramount: The phosphonate carbanion is a strong base and will be readily quenched by protic sources like water. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.
-
Choice of Base: While NaH is common, for substrates with base-sensitive functional groups, a slight excess of n-BuLi at low temperatures (-78 °C) can provide faster and cleaner reactions. For hindered ketones, stronger bases like KHMDS may be necessary.[6]
-
(Z)-Selectivity: While the standard HWE reaction with stabilized phosphonates like DEMMP predominantly gives the (E)-isomer, achieving (Z)-selectivity is possible using the Still-Gennari modification. This involves using phosphonates with electron-withdrawing groups and specific conditions like KHMDS with 18-crown-6 in THF at low temperatures.[2]
-
Enol Ether Hydrolysis: The hydrolysis of the MOM enol ether is an acid-catalyzed process involving protonation at the β-carbon, followed by the attack of water to form a hemiacetal, which then collapses to the aldehyde.[10][11][12] Be mindful of other acid-sensitive functional groups in the molecule. If the substrate is particularly sensitive, milder acids like oxalic acid or pyridinium p-toluenesulfonate (PPTS) can be employed.
Conclusion
This compound is a highly effective and strategic reagent in the arsenal of the synthetic organic chemist. Its ability to act as a reliable one-carbon homologating agent via the Horner-Wadsworth-Emmons reaction provides a straightforward route to enol ethers, which serve as stable precursors to aldehydes. This two-step process offers excellent control and is broadly applicable, making it an invaluable tool in the intricate and challenging syntheses of natural products and other complex organic molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Total synthesis of (-)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reactions of enol ethers Hydrolysis of enol ethers [mail.almerja.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Page loading... [guidechem.com]
Application Note: Diethyl (Methoxymethyl)phosphonate as a Versatile Reagent for the Synthesis of Enol Ethers via Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Enol Ethers
Enol ethers are pivotal intermediates in organic synthesis, serving as precursors to ketones, as partners in cycloaddition reactions, and as key building blocks in the assembly of complex natural products. The Horner-Wadsworth-Emmons (HWE) reaction offers a reliable and stereoselective method for the formation of carbon-carbon double bonds, overcoming many limitations of the classical Wittig reaction.[1] Specifically, Diethyl (Methoxymethyl)phosphonate has emerged as a go-to reagent for the one-carbon homologation of aldehydes and ketones directly into valuable methoxy-substituted alkenes (enol ethers).[2]
This guide provides an in-depth look at the mechanistic underpinnings, practical advantages, and detailed protocols for employing this compound in the HWE reaction. A key advantage of the HWE approach is the formation of a water-soluble dialkylphosphate salt byproduct, which dramatically simplifies product purification compared to the phosphine oxide generated in Wittig reactions.[3][4][5]
Mechanistic Insights: The "Why" Behind the Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis that utilizes a phosphonate-stabilized carbanion to convert carbonyl compounds into alkenes, typically with a high degree of stereoselectivity.[1][3] The reaction with this compound proceeds through a well-defined sequence, and understanding this pathway is critical for optimizing reaction conditions and troubleshooting outcomes.
The core mechanism unfolds in four key stages:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus atom) by a strong base, such as sodium hydride (NaH) or n-butyllithium (BuLi). This step generates a highly nucleophilic phosphonate carbanion.[3] The choice of base is crucial; less basic carbanions, like the one derived from this reagent, are more nucleophilic and less prone to side reactions than their Wittig counterparts.[3]
-
Nucleophilic Attack: The phosphonate carbanion performs a nucleophilic addition to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[3][6]
-
Oxaphosphetane Formation: The tetrahedral intermediate rapidly rearranges to form a cyclic four-membered ring intermediate known as an oxaphosphetane.
-
Elimination and Product Formation: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination step yields the desired enol ether (alkene) and a water-soluble diethyl phosphate salt byproduct, which can be easily removed during aqueous workup.[4][5]
The reaction generally favors the formation of the (E)-alkene, as the transition state leading to this isomer is sterically less hindered and therefore lower in energy.[5][7]
Detailed Experimental Protocol
This protocol provides a generalized procedure for the olefination of an aldehyde. Modifications, particularly regarding temperature and reaction time, may be necessary for different substrates, especially ketones.
Materials and Reagents:
-
Aldehyde or Ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, pressure-equalizing addition funnel, ice bath.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Ylide Generation:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add this compound (1.0 equivalent) dropwise via syringe. Causality: This exothermic deprotonation step generates the reactive phosphonate carbanion.[10][11] Adding the phosphonate slowly at 0 °C controls the reaction rate and hydrogen gas evolution, ensuring safety and preventing side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases. The solution should become a clear or slightly hazy suspension.
-
-
Addition of Carbonyl Substrate:
-
Re-cool the reaction mixture to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in a small amount of anhydrous THF dropwise via a pressure-equalizing addition funnel over 15-20 minutes. Causality: Maintaining a low temperature during the addition of the electrophile helps to control the reaction rate and maximize stereoselectivity.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carbonyl compound.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then with saturated brine.[2] Causality: The aqueous washes are critical for removing the water-soluble diethyl phosphate byproduct, which is a primary advantage of the HWE reaction.[4]
-
-
Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[2]
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure enol ether.
-
Substrate Scope and Performance Data
This compound is effective for the olefination of a wide range of aldehydes and, to a lesser extent, ketones. Aromatic aldehydes typically provide excellent yields of enol ethers. Hindered ketones may require stronger bases or longer reaction times.[7]
| Carbonyl Substrate | Base | Solvent | Typical Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | >90% | >95:5 |
| 4-Nitrobenzaldehyde | NaH | DME | ~92% | >98:2 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | ~85% | >99:1 |
| Acetophenone | NaH | DME | ~75% | ~85:15 |
| Cyclohexanone | NaH | Benzene | ~70% | N/A |
Data compiled from representative literature procedures.[12] Actual results may vary based on specific reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (NaH exposed to air/moisture). Insufficiently dried solvent/glassware. Sterically hindered ketone. | Use fresh NaH from a new container. Ensure all solvents are anhydrous and glassware is oven-dried. For hindered ketones, consider a stronger base (e.g., n-BuLi at -78 °C) and longer reaction times. |
| Low Yield | Incomplete reaction. Product loss during workup. | Allow the reaction to stir longer and monitor carefully by TLC. Ensure thorough extraction from the aqueous layer. |
| Formation of Byproducts | Aldol condensation of the starting carbonyl. Reaction of the base with the carbonyl substrate. | Ensure slow addition of the carbonyl to the pre-formed ylide solution to maintain a low concentration of the free carbonyl. |
Safety and Handling
-
This compound: Causes skin and serious eye irritation.[8][13] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but requires careful handling.
-
Solvents: Anhydrous THF and DME can form explosive peroxides. Use from freshly opened bottles or test for and remove peroxides before use.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
This compound is a highly effective and reliable reagent for the synthesis of enol ethers from aldehydes and ketones via the Horner-Wadsworth-Emmons reaction. Its primary advantages include operational simplicity, high yields, good (E)-stereoselectivity for many substrates, and a straightforward purification process due to the formation of water-soluble byproducts. By understanding the underlying mechanism and adhering to optimized protocols, researchers can confidently employ this reagent to access valuable enol ether intermediates for a wide array of synthetic applications.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 32806-04-5: this compound [cymitquimica.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [wap.guidechem.com]
Application Notes & Protocols: A Guide to Diethyl (Methoxymethyl)phosphonate in Organic Synthesis
Abstract
This guide provides a comprehensive overview of Diethyl (Methoxymethyl)phosphonate, a key reagent in modern organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate ester serves as a robust tool for the formation of vinyl ethers from aldehydes and ketones. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Utility of this compound
This compound, CAS No. 32806-04-5, is an organophosphorus compound that has become an invaluable reagent for carbon-carbon bond formation.[1] Its principal application is in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction.[2][3] The HWE reaction offers several distinct advantages, including the use of phosphonate-stabilized carbanions that are generally more nucleophilic than their corresponding phosphonium ylides.[2][4] This heightened reactivity allows for efficient olefination of a wider range of carbonyl compounds, including sterically hindered ketones that may be unreactive in traditional Wittig conditions.[4][5]
A significant practical benefit of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies product purification immensely compared to the often-problematic triphenylphosphine oxide generated in Wittig reactions.[2][6] Specifically, this compound is the reagent of choice for the one-carbon homologation of carbonyl compounds to vinyl ethers, which are versatile intermediates in various synthetic pathways.[7][8]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₄P | [9][10] |
| Molecular Weight | 182.15 g/mol | [9][10] |
| CAS Number | 32806-04-5 | [9][10] |
| Appearance | Colorless to almost colorless clear liquid | [1][11] |
| Typical Purity | >97-98% | [1][10] |
The Horner-Wadsworth-Emmons Reaction: Mechanism and Application
The HWE reaction is a powerful method for synthesizing alkenes with a high degree of stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][3]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a strong base (e.g., NaH, KHMDS, BuLi). This generates a resonance-stabilized phosphonate carbanion.[2]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[2]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[2]
The water-soluble nature of the phosphate byproduct is a key advantage, allowing for its easy removal via aqueous extraction during the reaction workup.[6]
Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.
Application: Synthesis of Vinyl Ethers
When this compound is used as the HWE reagent, the resulting alkene is a vinyl ether. This transformation is a highly reliable method for converting aldehydes and ketones into these valuable synthetic intermediates.
General Reaction Scheme: (Self-generated image, not from a direct source)
Experimental Protocols & Methodologies
Safety & Handling
This compound is classified as a substance that causes skin and serious eye irritation.[9][11][12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[12]
-
P280: Wear protective gloves, eye protection, and face protection.[12]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Always handle this reagent in a well-ventilated fume hood. Avoid contact with strong oxidizing agents, acids, and bases.
-
Protocol: Synthesis of a Vinyl Ether from an Aldehyde
This protocol provides a general procedure for the olefination of an aldehyde using this compound. Reaction conditions, particularly temperature and choice of base, should be optimized for specific substrates.
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Base (e.g., 60% Sodium Hydride (NaH) in mineral oil, or a solution of KHMDS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Base Addition: Cool the flask to 0 °C (or -78 °C for more sensitive substrates or stronger bases like KHMDS).[5] Carefully add the base (e.g., 1.1 equivalents of NaH) portion-wise to the stirred solvent.
-
Carbanion Formation: Slowly add this compound (1.1 equivalents) dropwise via syringe to the base suspension. Allow the mixture to stir at the same temperature for 30-60 minutes, during which hydrogen gas evolution will be observed if using NaH. The mixture should become a clear solution.
-
Carbonyl Addition: Prepare a solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether). Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure vinyl ether.
Caption: Figure 2: Experimental Workflow for Vinyl Ether Synthesis.
Reaction Parameters and Optimization
The success and stereochemical outcome of the HWE reaction can be influenced by several factors. While this compound reactions are robust, consider the following for optimization:
| Parameter | Consideration | Rationale & Causality |
| Base | NaH is common for simple substrates. KHMDS or n-BuLi are stronger and may be needed for less acidic phosphonates or faster deprotonation at low temperatures.[5] | The pKa of the phosphonate's α-proton dictates the required base strength. Stronger bases allow for rapid, irreversible deprotonation, even at low temperatures, which can improve selectivity. |
| Solvent | THF and DME are most common. | These aprotic ethereal solvents are excellent at solvating the intermediates without interfering with the reaction. Anhydrous conditions are critical to prevent quenching the carbanion. |
| Temperature | Deprotonation and addition are often performed at low temperatures (-78 °C to 0 °C) and then allowed to warm. | Low temperatures control the rate of addition and can enhance stereoselectivity by minimizing side reactions and allowing for thermodynamic control over the intermediate formation.[5] |
| Cation | The counter-ion of the base (e.g., Li⁺, Na⁺, K⁺) can influence stereoselectivity. | Cations can coordinate with the carbonyl oxygen and the phosphonate oxygen in the transition state, affecting the geometry of the approach and the stability of the intermediates leading to (E) or (Z) products. |
References
- 1. This compound | 32806-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Page loading... [wap.guidechem.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Compounds with Diethyl (Methoxymethyl)phosphonate
Introduction: The Strategic Importance of α,β-Unsaturated Aldehydes and the Horner-Wadsworth-Emmons Approach
α,β-Unsaturated aldehydes are pivotal intermediates in organic synthesis, serving as versatile building blocks in the construction of complex molecules, including natural products and pharmaceuticals. Their electrophilic β-carbon and aldehydic functionality allow for a diverse range of transformations. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic chemistry for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[1][2] Notably, the use of phosphonate-stabilized carbanions, which are more nucleophilic than their phosphonium ylide counterparts, allows for reactions with a broader range of aldehydes and ketones under milder conditions.[1] Furthermore, the water-soluble nature of the phosphate byproduct greatly simplifies product purification.[2]
This application note provides a comprehensive guide to the synthesis of α,β-unsaturated aldehydes utilizing diethyl (methoxymethyl)phosphonate. This two-step sequence involves an initial HWE olefination to form a methoxymethyl enol ether, which is subsequently hydrolyzed under acidic conditions to unveil the desired α,β-unsaturated aldehyde. This methodology provides a reliable route for the one-carbon homologation of an aldehyde to its corresponding α,β-unsaturated analogue.
Mechanistic Insights: A Two-Part Synthetic Strategy
The synthesis proceeds through two distinct and mechanistically important stages: the Horner-Wadsworth-Emmons reaction to form the enol ether, followed by an acid-catalyzed hydrolysis to yield the final product.
Part 1: The Horner-Wadsworth-Emmons Reaction
The HWE reaction commences with the deprotonation of this compound at the α-carbon by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a highly nucleophilic phosphonate carbanion.[1][3] This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the starting aldehyde. The resulting tetrahedral intermediate rapidly cyclizes to form a transient, four-membered oxaphosphetane intermediate.[1][4] The stereochemical outcome of the reaction, which predominantly favors the (E)-alkene, is determined at this stage. The thermodynamic stability of the transition state leading to the anti-oxaphosphetane is lower in energy, thus favoring the formation of the (E)-enol ether.[1][4] The final step is the fragmentation of the oxaphosphetane ring to yield the (E)-methoxymethyl enol ether and a water-soluble diethyl phosphate salt.[2]
Caption: Horner-Wadsworth-Emmons reaction workflow.
Part 2: Acid-Catalyzed Hydrolysis of the Enol Ether
The second stage of the synthesis involves the conversion of the stable methoxymethyl enol ether to the desired α,β-unsaturated aldehyde. This transformation is achieved through acid-catalyzed hydrolysis. The mechanism is initiated by the protonation of the enol ether at the α-carbon, which is the most nucleophilic position. This protonation generates a resonance-stabilized oxonium ion. A molecule of water then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form a hemiacetal intermediate after deprotonation. The hemiacetal is unstable under acidic conditions and readily eliminates methanol to yield the protonated aldehyde, which upon deprotonation gives the final α,β-unsaturated aldehyde product.
Caption: Acid-catalyzed hydrolysis of the enol ether.
Data Presentation: Substrate Scope and Yields
| Entry | Aldehyde | Product (after hydrolysis) | Typical Yield (%) |
| 1 | Benzaldehyde | Cinnamaldehyde | 85-95 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxycinnamaldehyde | 88-96 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrocinnamaldehyde | 80-90 |
| 4 | 2-Naphthaldehyde | 3-(2-Naphthyl)acrylaldehyde | 82-92 |
| 5 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylaldehyde | 75-85 |
| 6 | Hexanal | (E)-2-Nonenal | 70-80 |
Note: The yields presented are for analogous Horner-Wadsworth-Emmons reactions and are intended to be illustrative of the expected efficiency. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the two-stage synthesis of an α,β-unsaturated aldehyde from a representative aromatic aldehyde, benzaldehyde.
Protocol 1: Synthesis of (E)-1-Methoxy-2-phenylethene
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.0 eq.) dropwise via syringe over 10-15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise via syringe over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the (E)-1-methoxy-2-phenylethene.
Protocol 2: Hydrolysis to (E)-Cinnamaldehyde
Materials:
-
(E)-1-Methoxy-2-phenylethene
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the (E)-1-methoxy-2-phenylethene (1.0 eq.) in a mixture of DCM and TFA (e.g., a 10:1 v/v ratio) in a round-bottom flask with a magnetic stirrer.
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC until the starting enol ether is fully consumed (typically 1-4 hours).
-
Quenching and Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the reaction mixture until gas evolution ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude cinnamaldehyde can be purified by flash column chromatography or distillation if necessary.
Conclusion and Field-Proven Insights
The synthesis of α,β-unsaturated aldehydes via the Horner-Wadsworth-Emmons reaction of this compound offers a robust and reliable method for carbon chain extension. The key to the success of this two-step process lies in the careful execution of both the olefination and the hydrolysis steps.
Expertise & Experience:
-
Base Selection: The choice of base for the deprotonation of the phosphonate is critical. While NaH is commonly used, for more sensitive substrates, milder conditions using lithium chloride with an amine base (Masamune-Roush conditions) can be employed to avoid side reactions.
-
Temperature Control: Maintaining low temperatures during the addition of the phosphonate to the base and the subsequent addition of the aldehyde is crucial to control the reaction rate and minimize side product formation.
-
Hydrolysis Conditions: The acidity of the hydrolysis step can be tuned. For acid-sensitive substrates, milder acids such as pyridinium p-toluenesulfonate (PPTS) can be used, although this may require longer reaction times.
Trustworthiness:
Each protocol described is designed as a self-validating system. The progress of both the HWE reaction and the hydrolysis can be conveniently monitored by thin-layer chromatography (TLC), allowing for real-time assessment of the reaction's completion and the formation of the desired product. The distinct polarities of the starting materials, intermediates, and final products facilitate straightforward analysis.
This detailed guide provides researchers, scientists, and drug development professionals with the necessary information to successfully implement this valuable synthetic transformation in their own laboratories.
References
Troubleshooting & Optimization
Improving stereoselectivity in HWE reactions with Diethyl (Methoxymethyl)phosphonate
Guide ID: HWE-DSMP-01 Topic: Improving Stereoselectivity in Horner-Wadsworth-Emmons Reactions with Diethyl (Methoxymethyl)phosphonate Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Horner-Wadsworth-Emmons (HWE) reaction with this compound and aim to achieve high stereocontrol over the resulting alkene. Here, we will dissect common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and why is it preferred over the classical Wittig reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that produces an alkene by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] It is a widely used modification of the Wittig reaction.
The HWE reaction offers several key advantages:
-
Enhanced Reactivity: The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3] This allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3][4]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][2][5] This contrasts with the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.
-
Stereochemical Control: The HWE reaction typically provides excellent stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene under standard conditions.[1][5][6] Moreover, the reaction conditions can be modified to selectively produce the (Z)-alkene.[4][7]
Q2: How does the structure of this compound influence the HWE reaction's stereoselectivity?
The substituent on the carbon adjacent to the phosphorus atom is critical for determining stereoselectivity. In this compound, the α-methoxymethyl group (-CH₂OCH₃) plays a significant electronic role. While not as strongly electron-withdrawing as the trifluoroethyl groups used in the classic Still-Gennari modification, the oxygen atom does exert an inductive electron-withdrawing effect.[8] This effect can influence the reaction kinetics in two ways:
-
Increased Acidity: It increases the acidity of the α-proton, facilitating deprotonation to form the carbanion.
-
Accelerated Elimination: It can accelerate the elimination of the oxaphosphetane intermediate, a key factor in achieving kinetic control and favoring Z-alkene formation under specific conditions.[1][4]
Therefore, while a standard HWE reaction with this phosphonate might still favor the E-isomer, the presence of the α-methoxy group makes it a suitable candidate for Z-selective protocols, such as the Still-Gennari modification.[7][8]
Q3: What is the mechanistic basis for E/Z selectivity in the HWE reaction?
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.[4][9]
-
(E)-Alkene Formation (Thermodynamic Control): Under many standard conditions (e.g., NaH in THF at room temperature), the initial addition of the phosphonate carbanion to the aldehyde is reversible.[7] This allows the intermediates to equilibrate to the thermodynamically more stable anti-oxaphosphetane, where the bulky groups are positioned away from each other. This intermediate then undergoes syn-elimination to yield the (E)-alkene.[7][9]
-
(Z)-Alkene Formation (Kinetic Control): To favor the (Z)-alkene, the reaction must be under kinetic control. This is achieved by using conditions that make the initial addition step irreversible and accelerate the rate of elimination from the kinetically favored syn-oxaphosphetane.[8][10] Key factors include using phosphonates with electron-withdrawing groups, employing strong, non-coordinating bases (like KHMDS) with crown ethers to sequester the cation, and running the reaction at very low temperatures (typically -78 °C).[1][7][10]
Visualizing the Stereochemical Pathways
The choice between kinetic and thermodynamic control is the central principle for determining the stereochemical outcome of the HWE reaction.
Caption: Competing kinetic vs. thermodynamic pathways in the HWE reaction.
Troubleshooting Guide & Optimization
Q4: My reaction is giving a low Z:E ratio. How can I improve the selectivity for the Z-alkene?
Low Z-selectivity is typically a sign that the reaction is not under strict kinetic control. The reversibility of the initial addition allows for equilibration to the more stable anti-intermediate, leading to the E-product.
Possible Causes & Solutions:
-
Inappropriate Base/Cation: Sodium or lithium bases can coordinate with the intermediates, slowing down elimination and allowing for equilibration.
-
Cation Interference: The metal cation can complex the oxygen atoms, hindering the rapid elimination required for kinetic control.
-
Temperature is Too High: Even slightly elevated temperatures can provide enough energy for the initial adduct to revert to the starting materials or equilibrate.
-
Solvent Effects: The choice of solvent can influence the solvation of intermediates and the dissociation of the base.
Q5: Conversely, how can I optimize the reaction to favor the (E)-alkene?
To favor the (E)-alkene, you need to promote thermodynamic control, allowing the intermediates to fully equilibrate.
Possible Causes & Solutions:
-
Reaction Conditions are Too "Kinetic": Using KHMDS or low temperatures will inherently favor the Z-product.
-
Solution: Use a sodium-based reagent like sodium hydride (NaH) in THF or DME.[5][11] The smaller sodium cation encourages equilibration. The Masamune-Roush conditions, using lithium chloride (LiCl) with an amine base like DBU or triethylamine, are also highly effective for promoting E-selectivity, especially with base-sensitive substrates.[4][11]
-
-
Temperature is Too Low: At -78 °C, equilibration is slow.
Q6: My reaction yield is very low. What are the common culprits?
Low yields can stem from several factors, often related to reagent quality or incomplete deprotonation.
Possible Causes & Solutions:
-
Inefficient Deprotonation: The phosphonate may not be fully converted to the reactive carbanion.
-
Solution: Ensure your base is fresh and has not been deactivated by atmospheric moisture. Sodium hydride should be washed with dry hexanes to remove the mineral oil coating. Always use a slight excess (e.g., 1.1 equivalents) of the base. For difficult deprotonations, a stronger base like n-BuLi might be considered, though this can affect selectivity.
-
-
Degraded Aldehyde: Aldehydes are prone to oxidation to carboxylic acids or polymerization upon storage.
-
Solution: Purify the aldehyde immediately before use, for example, by distillation or flash chromatography. Ensure it is stored under an inert atmosphere.
-
-
Steric Hindrance: Highly hindered aldehydes or ketones may react sluggishly.
-
Solution: Increase the reaction temperature (if E-selectivity is desired or acceptable) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
-
-
Premature Quenching: The reaction may be quenched by acidic protons from sources other than the phosphonate.
-
Solution: Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Data Summary: Conditions for Stereocontrol
The following table summarizes typical conditions used to direct the stereochemical outcome of HWE reactions.
| Desired Isomer | Base | Solvent | Temperature (°C) | Additive | Typical Selectivity | Reference(s) |
| Z-Alkene | KHMDS | THF | -78 | 18-crown-6 | High Z (>95:5) | [8],[7],[1] |
| Z-Alkene | NaH | THF | -78 to -20 | None | Good Z (>90:10) | [12] |
| E-Alkene | NaH | THF/DME | 0 to 23 | None | High E (>95:5) | [5],[11] |
| E-Alkene | LiCl / DBU | CH₃CN | 23 | LiCl | High E (>95:5) | [4],[11] |
| E-Alkene | Ba(OH)₂ | THF | 23 | None | High E (>98:2) | [13] |
Validated Experimental Protocols
Protocol 1: Synthesis of (Z)-Alkene (Still-Gennari Modified Conditions)
This protocol is designed to maximize kinetic control for the formation of the Z-isomer.
Caption: Step-by-step workflow for Z-selective HWE reaction.
Methodology:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq.) and 18-crown-6 (1.1 eq.).
-
Dissolve the reagents in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 eq., e.g., 0.5 M in toluene) dropwise via syringe. A color change indicating carbanion formation should be observed. Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.
Protocol 2: Synthesis of (E)-Alkene (Masamune-Roush Conditions)
This protocol promotes thermodynamic equilibration and is suitable for base-sensitive substrates.
Methodology:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous lithium chloride (LiCl, 1.1 eq.).
-
Add a solution of this compound (1.1 eq.) in anhydrous acetonitrile (CH₃CN, approx. 0.2 M).
-
Add the aldehyde (1.0 eq.) to the suspension.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diethyl (Methoxymethyl)phosphonate Olefinations
Welcome to the technical support center dedicated to the Horner-Wadsworth-Emmons (HWE) olefination using Diethyl (Methoxymethyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize vinyl ethers and encounter challenges such as low yields or complex reaction outcomes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the success of your experiments.
The olefination with this compound is a valuable transformation for installing a methoxyvinyl group, a precursor to aldehydes and ketones via hydrolysis.[1] However, like many organometallic reactions, its success is highly dependent on carefully controlled parameters. This guide aims to elucidate the causal relationships between reaction conditions and outcomes, empowering you to systematically overcome common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section provides rapid diagnostics for common problems encountered during the olefination.
| Issue Observed | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Conversion of Starting Material | A. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phosphonate. The α-proton of this compound is less acidic than that of phosphonoacetates. | Solution: Switch to a stronger base. Common choices include Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Lithium Hexamethyldisilazide (LiHMDS). Ensure the base is fresh and handled under strictly anhydrous conditions.[2] |
| B. Low Reaction Temperature: The activation energy for the reaction, particularly the initial nucleophilic attack, is not being met. | Solution: Gradually increase the reaction temperature. While many HWE reactions are initiated at 0 °C or -78 °C, allowing the reaction to slowly warm to room temperature can often improve yields.[3] Monitor for potential side reactions at higher temperatures. | |
| C. Sterically Hindered Carbonyl: The aldehyde or ketone is sterically bulky, impeding the approach of the phosphonate carbanion. | Solution: Increase reaction time and/or temperature. Consider using a less sterically demanding base/cation combination (e.g., KHMDS with 18-crown-6) to potentially alter the transition state geometry.[4] | |
| 2. Low Yield with Consumption of Starting Material | A. Unstable Aldehyde/Ketone: The carbonyl substrate is sensitive to the basic reaction conditions, leading to self-condensation (e.g., aldol) or decomposition. | Solution: Use milder base conditions, such as the Masamune-Roush conditions (LiCl with DBU or triethylamine).[5][6] Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature to minimize its exposure to excess base. |
| B. Side Reactions of the Phosphonate: The methoxymethyl group can be susceptible to elimination or other side reactions under strongly basic conditions. | Solution: Optimize the base and addition order. Pre-forming the carbanion at a low temperature before adding the carbonyl substrate is crucial. Avoid prolonged reaction times at elevated temperatures. | |
| C. Difficult Workup/Purification: The vinyl ether product may be volatile or unstable during aqueous workup or chromatography. The dialkylphosphate byproduct, while water-soluble, can sometimes complicate extractions.[7] | Solution: Perform a careful aqueous quench with saturated NH₄Cl solution.[8] Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. For purification, consider using a less acidic silica gel or pre-treating the silica with triethylamine to prevent product decomposition on the column. | |
| 3. Formation of Complex Product Mixture | A. Isomerization of Product: The vinyl ether product may isomerize under the reaction or workup conditions. | Solution: Quench the reaction at a low temperature and proceed with a non-acidic workup. Minimize the time the product is exposed to potentially acidic or basic conditions. |
| B. Competing Wittig-type Reactions: If the phosphonate reagent is impure or degrades, other reactive species could be present. | Solution: Ensure the purity of the this compound reagent. Purification by vacuum distillation may be necessary if the reagent is old or has been improperly stored.[8] | |
| C. Aldol or Cannizzaro Reactions: If the aldehyde can enolize, aldol condensation can compete. If it cannot enolize and is exposed to a strong base, the Cannizzaro reaction is a possibility. | Solution: Employ the Masamune-Roush conditions, which are specifically designed for base-sensitive substrates.[9] Alternatively, use a very strong, non-nucleophilic base (e.g., LiHMDS) and low temperatures to favor the HWE pathway kinetically. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield low even though TLC shows full consumption of the aldehyde?
This common issue often points to problems occurring after the main reaction, specifically during the workup or purification stages.
-
Product Volatility: Simple vinyl ethers can be volatile. Significant loss can occur during solvent removal under reduced pressure.
-
Expert Advice: Use a rotary evaporator with care, keeping the bath temperature low. If possible, avoid high vacuum. After extraction, you can often proceed to the next step with the crude material if the side products will not interfere.
-
-
Product Instability: Vinyl ethers are susceptible to hydrolysis back to the corresponding aldehyde and methanol, especially under acidic conditions.[1] Standard silica gel for chromatography is slightly acidic and can catalyze this decomposition.
-
Expert Advice: Neutralize your crude product solution before concentration if an acidic quench was used. For chromatography, use silica gel that has been deactivated by stirring it in a solvent containing 1-2% triethylamine and then removing the solvent. Alternatively, use a different stationary phase like alumina.
-
-
Formation of Water-Soluble Byproducts: The primary byproduct, diethyl phosphate, is water-soluble and should be removed during an aqueous workup.[2] However, if the extraction is not efficient, it can contaminate the organic layer and complicate purification.
-
Expert Advice: Perform multiple extractions (at least 3x) with a suitable organic solvent. A final wash of the combined organic layers with brine can help break up emulsions and remove residual water and water-soluble impurities.[10]
-
Q2: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is critical and depends heavily on the stability of your carbonyl substrate.[11]
-
For Robust Substrates: For aldehydes and ketones that are not base-sensitive and not sterically hindered, Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is a reliable starting point.[6][12] NaH provides irreversible deprotonation, driving the formation of the phosphonate carbanion.
-
For Base-Sensitive Substrates: If your substrate has sensitive functional groups (e.g., enolizable protons, esters), milder conditions are necessary to prevent side reactions. The Masamune-Roush conditions (Lithium Chloride with DBU or Triethylamine in Acetonitrile) are an excellent choice.[5][9] LiCl acts as a Lewis acid, increasing the acidity of the phosphonate's α-proton, which allows for deprotonation with a weaker amine base.
-
For Sterically Hindered Substrates: Strong, non-nucleophilic bases like LDA or LiHMDS can be effective. These bases rapidly and cleanly generate the carbanion, which can then react with the hindered carbonyl, often requiring longer reaction times or elevated temperatures.
The interplay between base, cation, and solvent directly influences reactivity and selectivity. Lithium cations, for instance, are known to favor the formation of (E)-alkenes in many HWE systems due to tighter coordination in the intermediate oxaphosphetane.[5]
Q3: What is the underlying mechanism of the Horner-Wadsworth-Emmons reaction?
Understanding the mechanism is key to troubleshooting. The reaction proceeds through several distinct steps:[5][13]
-
Deprotonation: A base removes the acidic proton alpha to the phosphorus atom, creating a resonance-stabilized phosphonate carbanion (ylide).
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often the rate-limiting step.
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the C-P and C-O bonds to form the final alkene product and a water-soluble dialkylphosphate salt.
The thermodynamic stability of the intermediates and transition states determines the stereochemical outcome, which typically favors the (E)-alkene.[7]
Caption: The Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is suitable for non-sensitive aldehydes and ketones.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula or syringe.
-
Solvent Addition: Add anhydrous THF via syringe to the washed NaH.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution should become clear or translucent.
-
Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC). This can take from 2 to 24 hours.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water (1x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl ether.[10]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal for aldehydes that are prone to enolization or other base-mediated side reactions.[5]
-
Preparation: Flame-dry a round-bottom flask containing a stir bar and Lithium Chloride (LiCl, 1.2 equivalents) under vacuum and backfill with an inert atmosphere. Allow the flask to cool.
-
Solvent & Reagent Addition: Add anhydrous Acetonitrile. To this suspension, add the aldehyde (1.0 equivalent) followed by this compound (1.1 equivalents).
-
Base Addition: Cool the vigorously stirred mixture to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: Follow steps 8-11 from Protocol 1.
Troubleshooting Workflow
When an experiment yields an unsatisfactory result, a logical workflow can quickly identify the problem.
Caption: A systematic approach to diagnosing low yields.
References
- 1. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to the Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to our dedicated technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their HWE reactions, with a specific focus on identifying and minimizing byproducts. The following content is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.
Section 1: Fundamentals and Common Issues
Q1: I'm new to the HWE reaction. What are its main advantages and the most common byproducts I should anticipate?
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, from stabilized phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[1] Its popularity over the traditional Wittig reaction stems from several key advantages:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. This allows for successful reactions with a broader range of electrophiles, including sterically hindered ketones.[2][3]
-
Simplified Purification: A significant practical advantage is that the dialkylphosphate salt byproduct is water-soluble.[2][4][5] This characteristic greatly simplifies the purification process, as the byproduct can typically be removed with a simple aqueous extraction, unlike the often-problematic triphenylphosphine oxide from Wittig reactions.
However, like any chemical transformation, the HWE reaction is not without its potential pitfalls. The most common issues and byproducts to be aware of include:
-
Low or No Product Yield: This is a frequent issue with a variety of root causes, which we will explore in detail.
-
Formation of the Wrong Stereoisomer: While the standard HWE reaction strongly favors the formation of the (E)-alkene, unexpected (Z)-isomer formation can occur.[1]
-
Byproducts from Side Reactions: Several side reactions can compete with the desired olefination, leading to a complex reaction mixture. These can include:
-
Michael Addition: The nucleophilic phosphonate carbanion can add to the α,β-unsaturated product in a conjugate addition fashion.
-
Aldehyde Self-Condensation (Aldol Reaction): Under basic conditions, enolizable aldehydes can react with themselves.
-
Phosphonate Hydrolysis: The presence of water can lead to the hydrolysis of the phosphonate ester.[6]
-
Racemization: If you are using a chiral aldehyde with a stereocenter at the α-position, the basic reaction conditions can lead to epimerization.
-
Below is a diagram illustrating the general mechanism of the HWE reaction.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Section 2: Troubleshooting Low Product Yields
Q2: My HWE reaction is giving me a very low yield of the desired α,β-unsaturated ester. What are the likely causes and how can I troubleshoot this?
Low yield is a multifaceted problem that requires a systematic approach to diagnose. The cause often lies in the quality of the reagents or the reaction conditions.
-
Ineffective Deprotonation of the Phosphonate:
-
The "Why": The formation of the phosphonate carbanion is the first critical step. If the base is not strong enough, is wet, or has degraded over time (e.g., sodium hydride that has been exposed to air), deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Verify Base Quality: Use a fresh container of base or titrate to determine its activity. For sodium hydride (NaH), ensure it is a fine, grey powder; clumps or a whitish appearance indicate decomposition.
-
Consider a Stronger Base: While NaH is common, other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can be used, depending on the acidity of your phosphonate.
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from being quenched by water.
-
-
-
Poor Quality of the Carbonyl Substrate (Aldehyde/Ketone):
-
The "Why": Aldehydes, in particular, are prone to oxidation to carboxylic acids or polymerization upon storage. Carboxylic acid impurities will quench the phosphonate carbanion, reducing the yield. Aldehydes with α-protons can also undergo base-catalyzed self-condensation (an aldol reaction), consuming the starting material.
-
Troubleshooting Steps:
-
Purify the Aldehyde: It is highly recommended to purify aldehydes immediately before use. This can be done by distillation, flash chromatography, or by preparing a bisulfite adduct, filtering, and then regenerating the aldehyde.
-
Check for Purity: Assess the purity of your carbonyl compound by NMR or GC-MS before starting the reaction.
-
-
-
Hydrolysis of the Phosphonate Ester:
-
The "Why": Phosphonate esters can be hydrolyzed under either acidic or basic conditions, especially in the presence of water.[6] This side reaction consumes your starting material.
-
Troubleshooting Steps:
-
Maintain Anhydrous Conditions: As mentioned before, using dry solvents and an inert atmosphere is crucial.
-
Careful Workup: During the aqueous workup, minimize the time the reaction mixture is in contact with strongly acidic or basic aqueous layers. Neutralize the reaction mixture promptly.
-
-
-
Substrate-Specific Reactivity Issues:
-
The "Why": Sterically hindered ketones can be challenging substrates for the HWE reaction due to the steric hindrance around the carbonyl carbon, which slows down the rate-limiting nucleophilic addition step.[1][3]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can sometimes overcome the activation barrier for sterically demanding substrates. However, be mindful that this can also promote side reactions.
-
Use a More Reactive Phosphonate: Phosphonates with less bulky ester groups (e.g., dimethyl vs. diethyl) can sometimes improve reactivity.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present.
-
-
Below is a troubleshooting workflow to guide your investigation into low yields.
Caption: A workflow for troubleshooting low yields in HWE reactions.
Section 3: Controlling Stereoselectivity
Q3: My HWE reaction is producing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
The HWE reaction is renowned for its high (E)-selectivity, which arises from thermodynamic control. The intermediates leading to the (E)-alkene are generally more stable than those leading to the (Z)-alkene.[1][3] However, several factors can influence the E/Z ratio.
| Factor | Impact on (E)-selectivity | Rationale |
| Reaction Temperature | Higher temperatures generally increase (E)-selectivity. | At higher temperatures, the reversible formation of the oxaphosphetane intermediate is more pronounced, allowing the system to equilibrate to the more thermodynamically stable anti intermediate, which leads to the (E)-alkene.[1] |
| Cation Choice | Li⁺ > Na⁺ > K⁺ for promoting (E)-selectivity. | Smaller cations like Li⁺ are thought to better coordinate and stabilize the transition state leading to the (E)-product. |
| Aldehyde Structure | Increased steric bulk of the aldehyde's R-group favors (E)-selectivity. | A bulkier R-group will have a stronger preference for the equatorial position in the transition state, which leads to the (E)-isomer.[1] |
| Solvent | Protic solvents can sometimes favor (E)-isomer formation. | However, aprotic solvents like THF and DME are most commonly used and generally give good (E)-selectivity. |
To enhance (E)-selectivity, you should:
-
Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C), if your substrates are stable.
-
If using an organolithium base or a salt additive, lithium-based reagents (e.g., LiCl) are preferable.
Q4: I need to synthesize the (Z)-alkene. How can I reverse the stereoselectivity of the HWE reaction?
Achieving high (Z)-selectivity requires overcoming the inherent thermodynamic preference for the (E)-isomer. This is typically accomplished by modifying the phosphonate reagent to kinetically favor the formation of the (Z)-product.
The most common and effective method is the Still-Gennari modification .[1][3]
-
The "Why": This modification utilizes phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl)phosphonates. These electron-withdrawing groups are believed to increase the rate of elimination of the oxaphosphetane intermediate.[1][3] This rapid, irreversible elimination traps the kinetically favored syn intermediate, leading to the (Z)-alkene.
-
Reaction Conditions: The Still-Gennari modification is typically performed at low temperatures (-78 °C) using a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF. The crown ether sequesters the potassium cation, creating a more "naked" and reactive phosphonate anion.
| Method | Phosphonate Reagent | Typical Conditions | Outcome |
| Standard HWE | (RO)₂P(O)CH₂CO₂R' (R = Me, Et) | NaH, THF, 0 °C to RT | Predominantly (E)-alkene |
| Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂R' | KHMDS, 18-crown-6, THF, -78 °C | Predominantly (Z)-alkene[5] |
| Ando Modification | (ArO)₂P(O)CH₂CO₂R' (Ar = aryl) | KHMDS, THF, -78 °C | Predominantly (Z)-alkene[5] |
Section 4: Managing Specific Byproducts
Q5: I have a byproduct with a mass corresponding to my aldehyde + my phosphonate, but it's not the desired alkene. What could it be?
If the reaction does not proceed to completion, you may isolate the β-hydroxyphosphonate intermediate .[1]
-
The "Why": This intermediate is formed after the nucleophilic addition of the phosphonate carbanion to the aldehyde but before the final elimination step to form the alkene.[1] The elimination step requires an electron-withdrawing group (like an ester or ketone) alpha to the phosphonate to proceed efficiently. If your phosphonate lacks a sufficiently activating group, this intermediate can be the major product.
-
Solution: In some cases, this intermediate can be forced to eliminate by heating or by treatment with a dehydrating agent like diisopropylcarbodiimide (DIC).[1]
Q6: I'm using a chiral aldehyde with a stereocenter alpha to the carbonyl, and I'm seeing a loss of enantiomeric excess in my product. What is happening?
You are likely observing racemization (or epimerization) of your aldehyde under the basic reaction conditions.
-
The "Why": The α-proton of your chiral aldehyde is acidic and can be removed by the base used in the HWE reaction to form an achiral enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of enantiomers (or diastereomers if other stereocenters are present).[7]
-
Troubleshooting Steps:
-
Use Milder Conditions: The Masamune-Roush conditions, which employ a milder base like DBU or triethylamine in the presence of lithium chloride (LiCl), are an excellent choice for base-sensitive substrates.[3][5] The LiCl acts as a Lewis acid to increase the acidity of the phosphonate's α-proton, allowing for the use of a weaker base that is less likely to deprotonate the aldehyde.
-
Control Addition Order: Add the aldehyde slowly to the pre-formed phosphonate carbanion at low temperature. This ensures that the aldehyde is consumed quickly by the desired reaction and has less time to be exposed to the basic conditions.
-
Q7: My product is an α,β-unsaturated ketone. I'm seeing a byproduct with a mass corresponding to the addition of my phosphonate carbanion to my product. What is this side reaction?
This is a classic case of a Michael (or conjugate) addition side reaction.
-
The "Why": The α,β-unsaturated ketone product is an excellent Michael acceptor. The phosphonate carbanion, being a soft nucleophile, can add to the β-position of your product in a 1,4-conjugate addition fashion. This is more common when the HWE reaction is slow and a significant concentration of the product builds up in the presence of the unreacted phosphonate carbanion.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the phosphonate reagent, but avoid a large excess.
-
Slow Addition: Add the aldehyde or ketone slowly to the solution of the phosphonate carbanion. This maintains a low concentration of the electrophile and ensures it reacts as it is added, minimizing the opportunity for the product to react with the carbanion.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to disfavor the Michael addition.
-
Below is a diagram illustrating the formation of the Michael adduct byproduct.
Caption: Formation of a Michael adduct byproduct in an HWE reaction.
Section 5: Purification Strategies
Q8: The aqueous workup isn't completely removing the phosphate byproduct. How can I improve its removal?
While the dialkylphosphate byproduct is generally water-soluble, its removal can sometimes be challenging, especially if it forms emulsions or if the product has some water solubility.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions (3-4 times) with your organic solvent.
-
Brine Wash: After the aqueous extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to break up emulsions and remove residual water and water-soluble impurities from the organic layer.
-
Acid/Base Wash: A dilute acid wash (e.g., 1M HCl) followed by a dilute base wash (e.g., saturated NaHCO₃) can sometimes help to remove the phosphate salt more effectively.
-
Column Chromatography: If the byproduct persists, it can usually be separated from the desired product by flash column chromatography on silica gel. The phosphate byproduct is typically very polar and will remain at the baseline with common solvent systems like ethyl acetate/hexanes.
-
Section 6: Experimental Protocols
Protocol 1: Purification of a Liquid Aldehyde by Distillation
-
Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Drying Agent (Optional): If the aldehyde is known to be wet, it can be briefly dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filtered.
-
Distillation: Add the aldehyde to the distilling flask along with a few boiling chips. Heat the flask gently in a heating mantle.
-
Collection: Collect the fraction that distills at the literature boiling point for the aldehyde. Discard the first and last fractions, which are likely to contain low-boiling impurities and high-boiling byproducts, respectively.
-
Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) in a refrigerator and use it as soon as possible.
Protocol 2: HWE Reaction under Masamune-Roush Conditions (for Base-Sensitive Substrates)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous lithium chloride (LiCl, 1.1 eq.) and the phosphonate reagent (1.1 eq.).
-
Solvent: Add anhydrous acetonitrile (CH₃CN) or tetrahydrofuran (THF) via syringe.
-
Base: Add the base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq.) or triethylamine (NEt₃, 1.5 eq.), dropwise at room temperature. Stir the mixture for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C or room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) and proceed with a standard aqueous workup and extraction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from Diethyl (Methoxymethyl)phosphonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl (Methoxymethyl)phosphonate. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after its use in chemical synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to generate valuable vinyl ether intermediates.[1][2] This resource combines theoretical principles with field-proven protocols to help you optimize your purification strategy, improve yield, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when using this compound in an HWE reaction?
When using this compound in a Horner-Wadsworth-Emmons reaction, the crude product mixture typically contains several key impurities that must be removed.[3][4][5] Understanding these components is the first step toward designing an effective purification strategy.
| Impurity Type | Specific Compound(s) | Key Properties & Removal Strategy |
| Phosphorus Byproduct | Diethyl phosphate salt (e.g., lithium or sodium diethyl phosphate) | Highly polar and water-soluble.[3][4][5] Best removed via an aqueous workup. |
| Unreacted Starting Material | This compound | A polar phosphonate ester.[6] Can often be removed by aqueous workup, but may require column chromatography if present in large amounts. |
| Excess Base | Strong bases (e.g., NaH, BuLi) or weaker amine bases (e.g., DBU) | Quenched during workup and removed as soluble salts. |
| Side-Reaction Products | Aldol condensation products from the aldehyde/ketone starting material; hydrolyzed vinyl ether | Varies depending on substrate and reaction conditions. Removal typically requires column chromatography. |
Q2: My target product is a vinyl ether, which is known to be acid-sensitive. How does this affect my purification choices?
This is a critical consideration. Vinyl ethers are susceptible to acid-catalyzed hydrolysis, which cleaves the ether to form an aldehyde and an alcohol.[7][8][9] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface and can cause significant degradation of your product during column chromatography.[7][10][11]
Immediate Implications:
-
Aqueous Workup: Avoid acidic washes (e.g., dilute HCl). Use neutral (brine) or slightly basic (saturated sodium bicarbonate) solutions.
-
Column Chromatography: Do not use standard, untreated silica gel. You must either neutralize the silica gel or use an alternative stationary phase.[12][13][14][15]
Q3: What is the best general approach to purify the product of an HWE reaction?
A multi-step approach is almost always necessary. The optimal workflow involves a preliminary extraction followed by a high-resolution technique like chromatography.
References
- 1. WO2011056448A1 - Vinyl ether compounds and methods of their preparation and use - Google Patents [patents.google.com]
- 2. This compound | 32806-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. CAS 32806-04-5: this compound [cymitquimica.com]
- 7. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 8. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions: base, solvent, and temperature
Welcome to the Technical Support Center for Optimizing Reaction Conditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing organic reactions by carefully selecting the base, solvent, and temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues in Reaction Optimization
This section is designed to help you quickly diagnose and solve common problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect Base: The base may be too weak to deprotonate the substrate effectively, or too strong, leading to side reactions.[1][2][3] Inappropriate Solvent: The solvent may not be solubilizing the reactants sufficiently, or it may be interfering with the reaction mechanism.[4][5][6] Suboptimal Temperature: The reaction may be too slow at the current temperature, or side reactions may be favored.[7][8][9] | Base Selection: Choose a base whose conjugate acid has a pKa 2-3 units higher than the pKa of the proton you intend to remove.[1] Consider sterically hindered bases to avoid nucleophilic attack. Solvent Screening: Screen a range of solvents with varying polarities and proticities. Ensure your starting materials are fully dissolved. Temperature Adjustment: Gradually increase the temperature in increments of 10-20 °C to enhance the reaction rate.[10] Monitor for the formation of byproducts at higher temperatures. |
| Formation of Multiple Products/Side Reactions | Base-Induced Side Reactions: A strong, non-hindered base can act as a nucleophile, leading to unwanted side products.[2] Solvent Participation: Protic solvents can participate in the reaction, leading to solvolysis or other side reactions.[4] Temperature Too High: Higher temperatures can provide the activation energy for competing reaction pathways.[8][11] | Base Modification: Switch to a more sterically hindered base (e.g., LDA, LiHMDS) to favor deprotonation over nucleophilic attack. Solvent Change: Use an aprotic solvent if your reaction is sensitive to protons. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity. |
| Reaction Stalls or is Sluggish | Insufficient Base Strength: The chosen base is not strong enough to drive the deprotonation to completion.[1] Poor Reactant Solubility: One or more reactants are not fully dissolved in the chosen solvent, limiting the reaction rate.[12] Low Temperature: The reaction lacks the necessary activation energy to proceed at a practical rate.[7][13] | Stronger Base: Select a base with a higher pKa difference relative to the substrate. Solvent System Modification: Try a co-solvent system to improve solubility. Increase Temperature: Carefully raise the reaction temperature, monitoring the reaction progress by TLC or LC-MS.[14][15] |
| Difficulty in Product Isolation/Workup | Emulsion Formation: The solvent system used for the reaction and workup are of similar polarity, leading to difficulty in phase separation.[14] Product Solubility in Aqueous Layer: The product has some water solubility and is being lost during aqueous washes.[14] | Solvent Choice for Workup: Add brine to the aqueous layer to increase its polarity and "salt out" the organic product.[14] pH Adjustment: Adjust the pH of the aqueous layer to ensure your product is in its neutral form, which is typically less water-soluble.[14] Back-extract the aqueous layers with fresh organic solvent. |
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the fundamental principles governing the choice of base, solvent, and temperature in organic reactions.
Base Selection
Q1: How do I choose the right base for my reaction?
Choosing the right base is critical for the success of your reaction. The primary consideration is the pKa of the acid you intend to deprotonate. A general rule of thumb is to select a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the substrate.[1] This ensures that the acid-base equilibrium lies on the side of the deprotonated substrate.
However, the strength of the base is not the only factor. You must also consider:
-
Steric Hindrance: If you want to avoid the base acting as a nucleophile, choose a sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
-
Solubility: The base should be soluble in the reaction solvent.
-
Counterion: The nature of the counterion (e.g., Li+, Na+, K+) can influence the reactivity and aggregation state of the base.
dot graph TD { A[Start: Need to deprotonate a substrate] --> B{What is the pKa of the proton to be removed?}; B --> C[Consult a pKa table]; C --> D{Choose a base whose conjugate acid has a pKa 2-3 units higher}; D --> E{Is nucleophilic attack a concern?}; E -- Yes --> F[Select a sterically hindered base (e.g., LDA, KHMDS)]; E -- No --> G[Consider non-hindered bases (e.g., NaH, NaOH, Et3N)]; F --> H{Is the base soluble in the chosen solvent?}; G --> H; H -- Yes --> I[Proceed with the reaction]; H -- No --> J[Choose a different base or solvent system]; }
A decision-making workflow for selecting an appropriate base.
Q2: What is the difference between a strong base and a non-nucleophilic base?
A strong base has a high affinity for protons, meaning its conjugate acid is very weak (has a high pKa).[16] A non-nucleophilic base is one that is sterically hindered, preventing it from attacking an electrophilic center. While many strong bases are also good nucleophiles (e.g., hydroxide, alkoxides), some are designed to be non-nucleophilic to promote deprotonation over substitution or addition reactions.
| Base Type | Example | Key Characteristic | Typical Use Case |
| Strong & Nucleophilic | Sodium Hydroxide (NaOH) | Small size, high charge density | Saponification, simple deprotonations |
| Strong & Non-Nucleophilic | Lithium Diisopropylamide (LDA) | Bulky isopropyl groups | Kinetic enolate formation |
| Weak & Nucleophilic | Triethylamine (Et3N) | Moderately hindered | Scavenging acid byproducts |
| Weak & Non-Nucleophilic | 2,6-Lutidine | Sterically hindered pyridine derivative | Acid scavenger in sensitive reactions |
Solvent Selection
Q3: How does the choice of solvent affect my reaction?
The solvent is not just a medium for the reaction to occur; it can significantly influence reaction rates and outcomes.[4][5][6] Key solvent properties to consider are:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that involve the formation of charged species.[5][17] Nonpolar solvents are preferred for reactions involving nonpolar reactants.
-
Proticity: Protic solvents (e.g., water, alcohols) have acidic protons and can hydrogen bond. They are excellent at solvating both cations and anions. Aprotic solvents (e.g., THF, DMF, DMSO) lack acidic protons but may still be polar. Polar aprotic solvents are particularly good at solvating cations.
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature at which you can run your reaction at atmospheric pressure.
dot graph RL { rankdir=LR; node [shape=box, style=rounded]; subgraph "Solvent Properties" direction = TB A[Polarity] B[Proticity] C[Boiling Point] end subgraph "Influence on Reaction" direction = TB D[Reaction Rate] E[Selectivity] F[Reactant Solubility] end A --> D; A --> E; A --> F; B --> D; B --> E; C --> D; }
The interplay of solvent properties and their influence on reaction outcomes.
Q4: When should I use a polar protic vs. a polar aprotic solvent?
The choice between a polar protic and a polar aprotic solvent often depends on the mechanism of the reaction.
-
Polar Protic Solvents (e.g., H2O, MeOH, EtOH): These solvents are excellent for SN1 reactions because they can stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are ideal for SN2 reactions. They can solvate the cation, leaving the anion "naked" and more nucleophilic, thus increasing the reaction rate.
| Solvent | Relative Polarity | Dielectric Constant | Boiling Point (°C) |
| Water | 1.000 | 80.1 | 100 |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | 189 |
| Acetonitrile | 0.460 | 37.5 | 82 |
| Methanol | 0.762 | 32.7 | 65 |
| Tetrahydrofuran (THF) | 0.207 | 7.5 | 66 |
| Toluene | 0.099 | 2.4 | 111 |
| Hexane | 0.009 | 1.9 | 69 |
Properties of common organic solvents.[18][19]
Temperature Optimization
Q5: How does temperature affect the rate and selectivity of a reaction?
Temperature has a profound effect on both the rate and selectivity of a chemical reaction. The relationship between temperature and reaction rate is described by the Arrhenius equation:
k = Ae-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature in Kelvin
Essentially, increasing the temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.[7][8][9][20] This results in a larger fraction of molecules having sufficient energy to overcome the activation energy barrier, thus increasing the reaction rate.[13][21][22] A general rule of thumb is that the rate of many organic reactions doubles for every 10 °C increase in temperature.[10]
However, higher temperatures can also lead to a decrease in selectivity. If there are competing reaction pathways with different activation energies, increasing the temperature will increase the rates of all reactions, but it may favor the pathway with the higher activation energy, leading to the formation of undesired byproducts. Therefore, it is often a trade-off between reaction rate and selectivity.
dot graph TD { A[Increase Temperature] --> B{Increase in Kinetic Energy}; B --> C[More Frequent Collisions]; B --> D[More Energetic Collisions]; C --> E{Increased Reaction Rate}; D --> E; E --> F[Potential for Decreased Selectivity]; }
The effect of increasing temperature on reaction kinetics and selectivity.
Q6: What is a practical approach to optimizing the reaction temperature?
A systematic approach is key to finding the optimal temperature for your reaction.
-
Start Low: Begin the reaction at a low temperature (e.g., 0 °C or room temperature) to favor selectivity.
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the desired product and any byproducts.[14]
-
Gradual Increase: If the reaction is too slow, gradually increase the temperature in 10-20 °C increments, allowing the reaction to equilibrate at each new temperature before re-analyzing.
-
Identify the Optimal Range: The optimal temperature is often the lowest temperature at which the reaction proceeds at a reasonable rate with minimal formation of side products.
Experimental Protocols
Protocol 1: Screening for Optimal Base
-
Set up a parallel reaction array with identical amounts of starting material, solvent, and at the same temperature.
-
To each reaction vessel, add a different base (e.g., NaH, K2CO3, Et3N, DBU) in equimolar amounts relative to the substrate.
-
Stir the reactions for a predetermined amount of time.
-
Quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the extent of conversion to the desired product.
-
Compare the results to identify the most effective base.
Protocol 2: Solvent Screening
-
In a series of reaction vials, dissolve the starting material in a range of solvents covering different polarities and proticities (e.g., THF, DCM, MeCN, DMF, EtOH).
-
Add the other reagents (including the optimal base identified in Protocol 1) to each vial.
-
Run the reactions at the same temperature and for the same amount of time.
-
Analyze the outcome of each reaction by TLC or LC-MS to determine the solvent that gives the best yield and purity.
References
- 1. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Acids and Bases - Chemistry Steps [chemistrysteps.com]
- 4. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Solvent Effects on Chemical Reaction | PPTX [slideshare.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. lneya.com [lneya.com]
- 12. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. fiveable.me [fiveable.me]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. savemyexams.com [savemyexams.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Arrhenius equation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing E/Z Selectivity in Olefination Reactions
Welcome to the Technical Support Center for olefination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the E/Z selectivity of their olefination products. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor E/Z Selectivity in a Wittig Reaction
You've performed a Wittig reaction expecting a specific isomer, but the NMR spectrum reveals a mixture of E and Z-alkenes.
-
Ylide Stabilization: The electronic nature of the substituent on your ylide's carbanion is a primary determinant of stereoselectivity.[1]
-
Unstabilized Ylides (R = alkyl): These are highly reactive and typically favor the formation of (Z)-alkenes under kinetic control.[1][2] If you are not obtaining the desired (Z)-selectivity, it could be due to factors that allow for equilibration of intermediates.
-
Stabilized Ylides (R = ester, ketone): These are less reactive and tend to react under thermodynamic control, yielding the more stable (E)-alkene.[1][3] Poor (E)-selectivity might indicate that the reaction is not reaching thermodynamic equilibrium.
-
Semi-stabilized Ylides (R = aryl): These often give poor E/Z selectivity.[1][4]
-
-
Reaction Conditions:
-
Salt Effects: The presence of lithium salts can lead to the equilibration of the betaine intermediate, which erodes (Z)-selectivity in reactions with unstabilized ylides.[1][5] If high (Z)-selectivity is desired, use salt-free conditions or switch to potassium-based bases.
-
Solvent: Polar aprotic solvents can influence the reaction pathway. For instance, performing the reaction in DMF in the presence of LiI or NaI can significantly enhance (Z)-isomer formation.[6]
-
Temperature: Higher temperatures can favor the thermodynamically more stable (E)-alkene by promoting equilibration.[7] For (Z)-selectivity with unstabilized ylides, lower temperatures are generally preferred.
-
Caption: Decision tree for troubleshooting Wittig reaction selectivity.
Issue 2: Inconsistent E/Z Ratios in Horner-Wadsworth-Emmons (HWE) Reactions
You are running a Horner-Wadsworth-Emmons reaction and observing significant batch-to-batch variation in the E/Z ratio.
-
Base and Counterion: The choice of base and the resulting metal counterion can influence the stereochemical outcome. For instance, lithium salts tend to favor (E)-alkene formation more so than sodium or potassium salts.[7]
-
Reaction Temperature: Higher reaction temperatures generally lead to increased (E)-selectivity.[7] Inconsistent temperature control can lead to variable E/Z ratios.
-
Aldehyde Structure: The steric bulk of the aldehyde can impact selectivity, with bulkier aldehydes often leading to higher (E)-selectivity.[7]
-
Phosphonate Reagent: The structure of the phosphonate itself is crucial. Standard dialkyl phosphonoacetates favor (E)-alkenes.[8] For (Z)-alkenes, specialized phosphonates are required.
For the reliable synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is a powerful method.[9] This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which kinetically favors the formation of the (Z)-isomer.[10][11]
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.[9]
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene).
-
Add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.1 mmol) dropwise.
-
After stirring for a few minutes, add the aldehyde (1.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.[9]
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the (Z)-alkene.[9]
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize an (E)-alkene when my Wittig reaction is giving the (Z)-isomer?
For the selective synthesis of (E)-alkenes, especially when using unstabilized or semi-stabilized ylides, several strategies can be employed:
-
Schlosser Modification: This variation of the Wittig reaction allows for the selective formation of (E)-alkenes from ylides that would typically yield (Z)-alkenes.[12][13] It involves the deprotonation of the betaine intermediate at low temperature, followed by protonation and elimination.[4][6]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is generally highly (E)-selective, particularly with stabilized phosphonate carbanions.[7][14] The resulting water-soluble phosphate byproduct is also easier to remove than the triphenylphosphine oxide from a Wittig reaction.[14]
-
Julia-Kocienski Olefination: This is another powerful method for the stereoselective synthesis of (E)-alkenes.[15][16] It proceeds under mild conditions and has a broad substrate scope.[17]
Q2: What is the Peterson Olefination, and how can it be used to control E/Z selectivity?
The Peterson olefination involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate.[18] A key advantage of this reaction is that the stereochemical outcome can be controlled by the choice of elimination conditions.[19][20]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.[21][22]
-
Base-catalyzed elimination proceeds via a syn-elimination pathway.[21][22]
By isolating the diastereomeric β-hydroxysilane intermediates and treating them separately with either acid or base, one can selectively obtain either the (E)- or (Z)-alkene from the same intermediate.[18][19]
Caption: Control of stereoselectivity in the Peterson olefination.
Q3: How do additives influence the E/Z selectivity of the Julia-Kocienski olefination?
While the Julia-Kocienski olefination is renowned for its high (E)-selectivity, additives can be used to further enhance this or, in some cases, influence the selectivity in other ways.[17][23]
-
Lewis Acids: The addition of Lewis acids like MgBr₂·OEt₂ or ZnCl₂ can activate the aldehyde, potentially increasing the reaction rate and yield.[17] In specific cases, particularly with α-alkoxy aldehydes, these additives can influence the syn/anti selectivity of the initial addition step, thereby affecting the final E/Z ratio.[17]
-
Crown Ethers: The use of crown ethers can sequester metal cations, which can alter the aggregation state of the base and the reactivity of the sulfone anion, sometimes leading to changes in selectivity.[17]
-
Solvent Polarity: The polarity of the solvent can have a significant impact on selectivity.[24][25] For example, in certain systems, a switch from non-polar to polar solvents has been shown to favor the formation of the (Z)-isomer.[24]
Q4: Can I obtain a (Z)-alkene from a Julia-Kocienski reaction?
While the classic Julia-Kocienski olefination is highly (E)-selective, recent developments have shown that achieving (Z)-selectivity is possible.[17][23] This can be accomplished by:
-
Modifying the Sulfone: The use of certain heteroaryl sulfones, such as pyridinyl sulfones, can favor the formation of (Z)-alkenes.[26]
-
Substrate Control: The reaction of specific sulfones with ketones in the presence of LiHMDS at low temperatures has been shown to produce (Z)-alkenes with high stereoselectivity.[27]
-
Reaction Conditions: As mentioned above, the choice of solvent and additives can sometimes be tuned to favor the (Z)-isomer.[24]
Summary of Olefination Methods and Selectivity
| Olefination Method | Predominant Isomer | Key Features |
| Wittig (Unstabilized Ylide) | (Z)-Alkene | Kinetically controlled, sensitive to salt effects.[1] |
| Wittig (Stabilized Ylide) | (E)-Alkene | Thermodynamically controlled.[1] |
| Schlosser Modification | (E)-Alkene | Inverts the selectivity of unstabilized Wittig reactions.[12] |
| Horner-Wadsworth-Emmons (HWE) | (E)-Alkene | Generally high (E)-selectivity, water-soluble byproduct.[7] |
| Still-Gennari Olefination | (Z)-Alkene | HWE variant using electron-withdrawing phosphonates.[10][28] |
| Julia-Kocienski Olefination | (E)-Alkene | High (E)-selectivity, mild conditions, broad scope.[15][17] |
| Peterson Olefination | (E) or (Z) | Selectivity is controlled by the choice of acidic or basic elimination conditions.[19] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. synarchive.com [synarchive.com]
- 13. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Julia olefination - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peterson olefination - Wikipedia [en.wikipedia.org]
- 19. Peterson Olefination | NROChemistry [nrochemistry.com]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. Peterson Olefination [organic-chemistry.org]
- 23. preprints.org [preprints.org]
- 24. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 27. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
Common pitfalls in the use of Diethyl (Methoxymethyl)phosphonate
Welcome to the technical support center for Diethyl (Methoxymethyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its use in chemical synthesis.
Introduction
This compound is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce vinyl ethers. These vinyl ethers are versatile intermediates, serving as precursors for various functional groups and as building blocks in the synthesis of complex molecules. However, like any specialized reagent, its successful application requires a nuanced understanding of its reactivity and potential pitfalls. This guide aims to equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound, offering causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Vinyl Ether
Symptoms:
-
TLC analysis shows unreacted starting materials (aldehyde/ketone and phosphonate).
-
Mass spectrometry of the crude product does not show the expected molecular ion for the vinyl ether.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The phosphonate carbanion, the active nucleophile, is not being generated in sufficient quantities. This is often due to an insufficiently strong base or inadequate reaction conditions. The pKa of the α-proton of this compound is higher than that of more stabilized phosphonates (e.g., those with ester groups). | 1. Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly effective. For more challenging substrates, stronger bases like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) at low temperatures (-78 °C) may be necessary.[1] 2. Reaction Temperature: Ensure the deprotonation step is carried out at an appropriate temperature. For NaH, reactions are often initiated at 0 °C and then warmed to room temperature. For organolithium bases, maintain low temperatures (-78 °C) to prevent side reactions. 3. Solvent Purity: Use anhydrous solvents (e.g., THF, DME). Trace amounts of water will quench the base and the carbanion. |
| Unreactive Carbonyl Substrate | Sterically hindered aldehydes or ketones can be poor electrophiles, leading to slow or no reaction with the phosphonate carbanion.[2] | 1. Increase Reaction Temperature: After the initial addition at low temperature, gradually warming the reaction mixture can sometimes overcome the activation energy barrier. 2. Use a More Reactive Phosphonate: While this guide focuses on this compound, for particularly unreactive ketones, alternative HWE reagents with higher nucleophilicity might be considered.[3] 3. Lewis Acid Catalysis: The addition of a Lewis acid (e.g., LiCl, MgBr₂) can sometimes activate the carbonyl group towards nucleophilic attack. |
| Reagent Decomposition | This compound can be susceptible to hydrolysis, especially under acidic or strongly basic conditions over prolonged periods.[4] | 1. Check Reagent Quality: Ensure the phosphonate is of high purity and has been stored under anhydrous conditions.[5] 2. Minimize Reaction Time: Optimize the reaction time to avoid prolonged exposure to harsh conditions. Monitor the reaction progress by TLC. |
Experimental Workflow for Overcoming Low Yield:
Caption: Troubleshooting workflow for low vinyl ether yield.
Problem 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an inseparable mixture of the desired vinyl ether and a phosphorus-containing byproduct.
-
Column chromatography fails to provide a clean separation.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Water-Insoluble Phosphate Byproduct | While the diethyl phosphate byproduct of the HWE reaction is generally water-soluble, incomplete reaction or side reactions can lead to less polar phosphorus-containing impurities that co-elute with the product.[6] | 1. Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with water or a dilute aqueous acid (e.g., saturated NH₄Cl solution) can help remove the majority of the phosphate byproduct.[2] 2. Liquid-Liquid Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the separation. 3. Column Chromatography Optimization: If impurities persist, adjust the polarity of the eluent for flash column chromatography. A gradual gradient elution can often improve separation. 4. Distillation: For thermally stable and volatile vinyl ethers, vacuum distillation can be an effective purification method.[7] |
| Formation of β-Hydroxyphosphonate Intermediate | In the absence of a sufficiently electron-withdrawing group on the phosphonate, the elimination of the phosphate group can be slow, leading to the accumulation of the β-hydroxyphosphonate intermediate.[6] This intermediate is often more polar and can complicate purification. | 1. Drive the Elimination: After the initial reaction, adding a reagent to facilitate the elimination of the phosphate can be beneficial. Diisopropylcarbodiimide (DIC) has been used for this purpose.[6] 2. Adjust Workup: The β-hydroxyphosphonate may have different solubility properties than the final product. A tailored extraction protocol may be required. |
Problem 3: Unexpected Side Reactions
Symptoms:
-
Formation of unexpected products identified by NMR or mass spectrometry.
-
Low mass balance in the reaction.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reaction with the Methoxymethyl Group | Strong bases, particularly organolithiums, can potentially deprotonate the methoxymethyl group, leading to undesired side reactions. | 1. Controlled Deprotonation: When using strong bases like n-BuLi, perform the deprotonation at a low temperature (-78 °C) and add the aldehyde/ketone promptly after the carbanion is formed. 2. Choice of Base: If this is a persistent issue, consider using a hydride base (e.g., NaH) which is generally less prone to this side reaction. |
| Aldol Condensation of the Carbonyl Substrate | If the aldehyde or ketone has enolizable protons, self-condensation can occur under basic conditions, competing with the HWE reaction. | 1. Reverse Addition: Add the aldehyde/ketone slowly to a pre-formed solution of the phosphonate carbanion. This maintains a low concentration of the enolizable carbonyl compound. 2. Lower Reaction Temperature: Conducting the reaction at lower temperatures can disfavor the aldol condensation pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other HWE reagents?
The primary advantage is its ability to directly synthesize vinyl ethers. The resulting methoxymethyl (MOM) ether of the enol can be readily cleaved under acidic conditions to reveal the corresponding ketone or aldehyde, making this reagent a valuable tool for the synthesis of protected enols.[8][9]
Q2: How should this compound be stored?
It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10] It is sensitive to moisture and can hydrolyze over time.
Q3: What are the typical reaction conditions for the Horner-Wadsworth-Emmons reaction using this reagent?
A typical procedure involves the deprotonation of this compound with a strong base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C to room temperature, followed by the addition of the aldehyde or ketone.[11] The reaction is then stirred until completion, as monitored by TLC.
Q4: Can this compound be used with ketones?
Yes, it can react with ketones, but the reaction is generally slower and may require more forcing conditions (e.g., stronger base, higher temperature) compared to aldehydes due to the increased steric hindrance of ketones.[2]
Q5: How can the methoxymethyl (MOM) group be removed from the resulting vinyl ether?
The MOM group is an acetal and can be cleaved by acid hydrolysis.[8] This is often achieved by treatment with a dilute acid, such as hydrochloric acid in methanol or aqueous acetic acid.[8][9]
Q6: Are there any safety concerns associated with this compound?
Yes, it is classified as a skin and serious eye irritant.[12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this reagent.[13] It is also important to work in a well-ventilated fume hood.
Experimental Protocols
Standard Protocol for the Synthesis of a Vinyl Ether
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous THF via syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway:
Caption: Horner-Wadsworth-Emmons reaction pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 32806-04-5: this compound [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
Validation & Comparative
A-Scientist's Comparative Guide to Horner-Wadsworth-Emmons Reagents: Spotlight on Diethyl (Methoxymethyl)phosphonate
In the landscape of synthetic organic chemistry, the reliable formation of carbon-carbon double bonds is a foundational pillar, critical to the assembly of pharmaceuticals, agrochemicals, and advanced materials. The Horner-Wadsworth-Emmons (HWE) reaction stands as a preeminent tool for this transformation, offering significant advantages over the classical Wittig reaction, most notably the facile removal of its water-soluble phosphate byproduct.[1] However, the power of the HWE reaction lies in the diverse array of phosphonate reagents available, each possessing unique characteristics that dictate the outcome of the olefination.
This guide provides an in-depth comparison of Diethyl (methoxymethyl)phosphonate with other seminal HWE reagents. We will move beyond mere protocols to explore the mechanistic rationale behind reagent selection, empowering researchers to make informed decisions for achieving specific synthetic goals, whether it be stereocontrol over alkene geometry or specialized homologation sequences.
The Contenders: An Overview of Key HWE Reagents
The versatility of the HWE reaction stems from the ability to modify the phosphonate structure, which in turn modulates the reactivity and stereoselectivity of the corresponding phosphonate carbanion.[2][3] Here, we compare four distinct classes of HWE reagents, each with a specific role in the synthetic chemist's toolkit.
-
This compound (DMP): A specialized reagent that acts as a formyl anion equivalent, primarily used for the one-carbon homologation of carbonyls to aldehydes via a vinyl ether intermediate.[4][5]
-
Triethyl phosphonoacetate (TEPA): The archetypal HWE reagent for generating α,β-unsaturated esters. It is known for its reliability and general preference for forming the thermodynamically favored (E)-alkene.[6][7]
-
Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetates): Engineered for the kinetic, Z-selective synthesis of α,β-unsaturated esters. The electron-withdrawing groups are key to its unique stereochemical control.[8][9][10]
-
Masamune-Roush Conditions: This refers not to a specific reagent but to a set of mild reaction conditions (typically using LiCl and a hindered amine base like DBU or Et₃N) that are compatible with base-sensitive substrates.[11][12] These conditions are often employed with reagents like TEPA.
Deep Dive: this compound (DMP)
DMP is not a typical olefination reagent for creating a stable alkene. Instead, its value lies in its function as a masked aldehyde group. The reaction proceeds through a two-step sequence: an initial HWE reaction to form a methoxy-substituted vinyl ether, followed by acidic hydrolysis to unmask the aldehyde functionality. This represents a powerful method for one-carbon chain extension.
Mechanism of Action & Application Workflow
The process begins with the deprotonation of DMP to form the phosphonate carbanion. This carbanion then attacks the carbonyl compound, proceeding through the standard HWE mechanism to yield a vinyl ether. The crucial second step involves treating this intermediate with a mild acid to hydrolyze the enol ether, yielding the homologated aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. CAS 32806-04-5: this compound [cymitquimica.com]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. enamine.net [enamine.net]
- 8. Still-Gennari Olefination [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Phosphonate Reagents for Vinyl Ether Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of vinyl ethers is a critical process, often serving as a linchpin in the construction of complex molecular architectures. Among the various synthetic routes, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereochemical control. This guide provides an in-depth comparative analysis of phosphonate reagents used in this transformation, offering experimental insights to inform your selection and optimize your synthetic strategies.
Introduction: The Horner-Wadsworth-Emmons Reaction in Vinyl Ether Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1][2] A key advantage over the traditional Wittig reaction is the aqueous solubility of the phosphate byproduct, which simplifies purification.[3][4] The HWE reaction is particularly valuable for its ability to produce predominantly E-alkenes.[1][5]
The general mechanism involves the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate forms a cyclic oxaphosphetane that subsequently eliminates to yield the alkene and a water-soluble phosphate salt.[6]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Researcher's Guide to Spectroscopic Validation of Olefination Products: From Ambiguity to Certainty
Introduction: The Olefin Synthesis Challenge
Alkenes, compounds containing carbon-carbon double bonds, are foundational building blocks in organic synthesis, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia reactions, are among the most powerful tools in a chemist's arsenal for constructing these crucial C=C bonds. However, a significant challenge inherent to many of these reactions is the frequent formation of geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together).[1]
The spatial arrangement of substituents around the double bond can drastically alter a molecule's biological activity, physical properties, and reactivity.[2] Consequently, the unambiguous structural and stereochemical assignment of olefination products is not merely a matter of academic rigor but a critical necessity for ensuring the safety, efficacy, and reproducibility of chemical entities in research and development.
This guide provides a comprehensive comparison of modern spectroscopic techniques for the robust validation of olefination products. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to design a self-validating analytical workflow that transitions a product's identity from ambiguous to certain. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and detailed protocols to master the structural elucidation of alkenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules, offering unparalleled insight into atomic connectivity and stereochemistry.[3] For olefination products, a multi-technique NMR approach is the gold standard for unambiguous validation.
¹H NMR: The First Look at Success and Stereochemistry
Proton (¹H) NMR spectroscopy provides a rapid assessment of a reaction's outcome and is the primary method for determining the stereochemistry of disubstituted alkenes.[4] The analysis hinges on two key parameters: chemical shift and coupling constants.
-
Chemical Shift (δ): Vinylic protons (those directly attached to the double bond) are deshielded by the π-electron system and typically resonate in the 4.5-7.0 ppm range.[4][5] Their precise location offers initial clues about the electronic environment and substitution pattern.
-
Vicinal Coupling Constant (³JHH): This is the most diagnostic parameter for stereochemistry. The magnitude of the coupling constant between two protons on adjacent carbons of the double bond is dictated by the dihedral angle between them, a relationship described by the Karplus equation.
This significant and predictable difference in coupling constants allows for a confident assignment of E or Z geometry in many cases.[6]
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified olefination product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.
-
Acquisition:
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then automatically shim to optimize field homogeneity.[4] Manual shimming may be required for challenging samples.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Parameters: Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Analysis: Integrate all signals to determine proton ratios. Measure the coupling constants (in Hz) of the vinylic protons by determining the frequency difference between the split peaks.
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR excels at stereochemical assignment, ¹³C NMR is crucial for confirming the carbon framework of the product.
-
Chemical Shift (δ): The sp²-hybridized carbons of the C=C bond are deshielded and appear in the 100-170 ppm region of the spectrum.[5][8] This confirms the presence of the alkene functional group.
-
Stereochemical Effects: Subtle differences in the chemical shifts of allylic carbons can sometimes be observed between E and Z isomers due to steric (gamma-gauche) effects, but this is less diagnostic than proton coupling constants.
2D NMR: Resolving Complexity and Confirming Connectivity
For complex molecules, trisubstituted alkenes, or when ¹H NMR spectra are heavily overlapped, two-dimensional (2D) NMR techniques are indispensable for achieving an irrefutable structural assignment.[9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[11] A cross-peak between two signals in a COSY spectrum confirms that those protons are spin-coupled (typically over 2-3 bonds), allowing for the confident tracing of proton networks throughout the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei.[12] This is the definitive method for assigning the ¹³C chemical shift to its attached proton, bridging the information from the two 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[13] HMBC is the ultimate tool for piecing together the molecular skeleton, connecting fragments identified by COSY, and confirming the placement of quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity.[14][15] This makes it a supreme court of appeal for stereochemistry, especially for trisubstituted and tetrasubstituted alkenes where J-coupling analysis is not possible.[16]
-
cis (Z)-Isomers: Vinylic protons on the same side of the double bond will show a cross-peak in the NOESY spectrum.
-
trans (E)-Isomers: Vinylic protons on opposite sides are too far apart and will not show a correlation, whereas a correlation between a vinylic proton and a nearby allylic proton might be observed.[17]
-
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Infrared (IR) spectroscopy is a fast and cost-effective technique that provides valuable confirmatory evidence for the presence of the alkene functional group and can offer strong clues about its stereochemistry.[18]
-
=C-H Stretch: A sharp absorption appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicates C-H bonds on sp² carbons.[19]
-
C=C Stretch: A moderate to weak absorption in the 1680-1630 cm⁻¹ region corresponds to the carbon-carbon double bond stretch.[20] Symmetrically substituted trans-alkenes may show a very weak or absent peak.
-
=C-H Bend (Out-of-Plane): This is the most diagnostic region in the IR spectrum for alkene stereochemistry.[21]
-
trans (E)-Alkenes: A strong, sharp band is typically observed around 960-975 cm⁻¹.
-
cis (Z)-Alkenes: A strong, broader band appears in the 675-730 cm⁻¹ region.
-
While not as definitive as NMR, the presence of a strong band near 970 cm⁻¹ is compelling evidence for an E-configured double bond.
Mass Spectrometry (MS): The Final Molecular Weight Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of the olefination product, ensuring the desired transformation has occurred without unexpected side reactions.
-
Low-Resolution MS (LRMS): Provides the nominal mass of the molecular ion, serving as a quick check that the product has the expected mass.
-
High-Resolution MS (HRMS): This is the critical self-validating step. HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm), which allows for the unambiguous determination of the molecular formula.[22] This confirms the elemental composition and rules out isomeric impurities with different formulas.
While MS is essential for confirming composition, it generally cannot distinguish between E/Z stereoisomers, as they have identical masses and often similar fragmentation patterns.
A Comparative Workflow for Robust Validation
A multi-technique, tiered approach ensures both efficiency and rigor in the validation process. This workflow represents a self-validating system where each step provides confirmation for the next.
References
- 1. 7.5 Alkene Stereochemistry and the E,Z Designation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Alkene - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. acdlabs.com [acdlabs.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Diethyl (Methoxymethyl)phosphonate and Diethyl (cyanomethyl)phosphonate in Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for the stereoselective formation of carbon-carbon double bonds.[1] The choice of phosphonate reagent is critical, dictating not only the reaction's efficiency but also its substrate scope and stereochemical outcome. This guide offers an in-depth comparison of two commonly employed HWE reagents: Diethyl (Methoxymethyl)phosphonate and Diethyl (cyanomethyl)phosphonate, providing field-proven insights and experimental data to inform your synthetic strategy.
Structural and Electronic Divergence: The Root of Reactivity Differences
At the heart of the reactivity differences between these two phosphonates lies the electronic nature of the α-substituent attached to the phosphonate core.
-
This compound features a methoxymethyl group (-CH₂OCH₃). While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, it also possesses lone pairs that can be weakly donating through resonance.[2]
-
Diethyl (cyanomethyl)phosphonate incorporates a cyanomethyl group (-CH₂CN). The cyano group is a powerful electron-withdrawing group, pulling electron density away from the α-carbon through both strong inductive effects and resonance stabilization of the conjugate base.[3][4]
This fundamental electronic distinction directly influences the acidity of the α-proton and the stability of the resulting carbanion, which is the key nucleophilic species in the HWE reaction.
Caption: Structural comparison of the two phosphonate reagents.
A Tale of Two Carbanions: Acidity, Stability, and Nucleophilicity
The reactivity of a phosphonate in the HWE reaction is intrinsically linked to the properties of the carbanion formed upon deprotonation.
Acidity and Base Selection: The strongly electron-withdrawing cyano group in Diethyl (cyanomethyl)phosphonate significantly increases the acidity of the α-protons compared to the methoxymethyl group. This has direct practical implications for experimental design:
-
Diethyl (cyanomethyl)phosphonate: Its higher acidity allows for the use of a wider range of bases, including milder options like sodium ethoxide or even potassium carbonate with a phase-transfer catalyst, depending on the substrate.
-
This compound: Requires a stronger base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to ensure complete and rapid deprotonation.
Carbanion Stability and Reactivity: The carbanion derived from Diethyl (cyanomethyl)phosphonate is significantly stabilized by the delocalization of the negative charge onto the cyano group.[4] This increased stability, however, comes at the cost of nucleophilicity. In contrast, the carbanion from this compound is less stable and, consequently, more nucleophilic and reactive.[1]
This inverse relationship between stability and reactivity is a cornerstone of HWE chemistry. Stabilized carbanions, like that from Diethyl (cyanomethyl)phosphonate, are less reactive and generally lead to thermodynamically controlled products.[5][6] Less stabilized or "unstabilized" carbanions are more reactive and can lead to kinetically controlled products.
Stereoselectivity: The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with stabilized phosphonate carbanions.[1][7] The reversibility of the initial addition step allows for equilibration to the thermodynamically favored anti-oxaphosphetane intermediate, which collapses to the (E)-alkene.[6][8]
-
Diethyl (cyanomethyl)phosphonate , as a classic stabilized reagent, reliably produces (E)-α,β-unsaturated nitriles.
-
This compound is considered a less-stabilized reagent. While it can still favor (E)-enol ether formation, the degree of selectivity may be lower and more dependent on reaction conditions and the specific aldehyde used.
| Feature | This compound | Diethyl (cyanomethyl)phosphonate |
| α-Substituent | -CH₂OCH₃ | -CH₂CN |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing[4] |
| α-Proton Acidity | Lower | Higher |
| Typical Base | Strong (e.g., NaH, n-BuLi) | Moderate to Strong (e.g., NaH, NaOEt, K₂CO₃) |
| Carbanion Stability | Less Stable | More Stable (Stabilized)[4] |
| Nucleophilicity | Higher | Lower |
| Reactivity | Higher / Faster | Lower / Slower |
| Primary Product | Enol Ethers | α,β-Unsaturated Nitriles[3] |
| Typical Stereoselectivity | (E)-favored, variable | High (E)-selectivity[5] |
Synthetic Applications and Experimental Protocols
The choice between these reagents is ultimately guided by the desired synthetic outcome. This compound is a precursor to valuable enol ethers, which can be further transformed into aldehydes or ketones.[9] Diethyl (cyanomethyl)phosphonate is used to install the versatile α,β-unsaturated nitrile functionality, a precursor to amines, carboxylic acids, and amides.[10]
Experimental Protocol 1: Synthesis of an Enol Ether using this compound
This protocol describes a general procedure for the olefination of an aldehyde to form an enol ether. The choice of a strong base like NaH is crucial for efficient deprotonation of the less acidic phosphonate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with sodium hydride (1.1 equivalents).
-
Deprotonation: Anhydrous THF is added, and the suspension is cooled to 0 °C. A solution of this compound (1.0 equivalent) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Olefination: The reaction mixture is cooled back to 0 °C. A solution of the aldehyde (1.0 equivalent) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for enol ether synthesis.
Experimental Protocol 2: Synthesis of an α,β-Unsaturated Nitrile using Diethyl (cyanomethyl)phosphonate
This protocol outlines a typical procedure for synthesizing an α,β-unsaturated nitrile. The higher acidity of this phosphonate allows for the effective use of a base like sodium hydride under standard conditions.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Aldehyde or Ketone (e.g., Cyclohexanone)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) and Hexanes for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask under argon, add sodium hydride (1.1 equivalents) and anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Add Diethyl (cyanomethyl)phosphonate (1.0 equivalent) dropwise via syringe. After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour.
-
Olefination: Cool the resulting clear solution back to 0 °C and add a solution of the carbonyl compound (1.0 equivalent) in THF dropwise. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the mixture with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: Workflow for α,β-unsaturated nitrile synthesis.
Mechanistic Considerations
The HWE reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl, forming an intermediate oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate byproduct.[11] The key difference stems from the stability of the initial carbanion.
Caption: Comparative HWE mechanism highlighting carbanion stability.
The enhanced stability of the cyanomethyl-substituted carbanion makes the initial addition to the carbonyl reversible, allowing for thermodynamic control and high (E)-selectivity.[8] The higher reactivity of the methoxymethyl-substituted carbanion can lead to a less reversible, more kinetically controlled reaction.
Conclusion
The selection between this compound and Diethyl (cyanomethyl)phosphonate is a clear example of how subtle electronic modifications to a reagent can profoundly impact reactivity and synthetic utility.
-
Choose Diethyl (cyanomethyl)phosphonate for the reliable, highly (E)-selective synthesis of α,β-unsaturated nitriles from a wide range of aldehydes and ketones. Its stabilized nature ensures predictable outcomes, though it may require longer reaction times or slightly elevated temperatures compared to less stabilized counterparts.
-
Choose this compound when the target is an enol ether. Be prepared to use stronger bases and recognize that its higher reactivity may offer faster conversions but potentially less stereoselectivity depending on the substrate.
By understanding the fundamental principles of carbanion stability and nucleophilicity, researchers can make informed decisions, optimizing reaction conditions to efficiently achieve their desired synthetic targets.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Diethyl (Methoxymethyl)phosphonate in Modern Olefination Strategies
Welcome to a comprehensive technical guide on Diethyl (Methoxymethyl)phosphonate (DEMMP), a versatile reagent in the synthetic chemist's toolbox. This document provides an in-depth analysis of its applications, a critical evaluation of its limitations, and a direct comparison with alternative reagents, supported by experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound (DEMMP)
This compound, with the CAS number 32806-04-5, is an organophosphorus compound primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent.[1][2] Its molecular structure features a phosphonate functional group with two ethyl esters and a methoxymethyl group attached to the phosphorus atom via a methylene bridge.[2] This structure imparts a unique reactivity, making it a valuable tool for the synthesis of vinyl ethers through olefination reactions.[1]
The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of carbon-carbon double bonds, offering several advantages over the classical Wittig reaction.[3][4] The phosphonate carbanions generated in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a broader range of aldehydes and ketones, including those that are sterically hindered.[3][5] A significant practical advantage is the facile removal of the phosphate byproduct, which is typically water-soluble, thus simplifying product purification.[4]
Core Application: Synthesis of Vinyl Ethers via the Horner-Wadsworth-Emmons Reaction
The primary application of DEMMP is in the synthesis of vinyl ethers. The reaction proceeds via the deprotonation of the α-carbon of DEMMP with a strong base, such as sodium hydride or n-butyllithium, to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form the desired vinyl ether and a water-soluble diethyl phosphate salt.
dot
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction using DEMMP.
Comparative Analysis: DEMMP vs. Alternative Reagents
While DEMMP is a valuable reagent, it is essential to consider its performance in the context of other available methods for vinyl ether synthesis and general olefination.
| Feature | This compound (DEMMP) | Wittig Reagents (e.g., (Methoxymethyl)triphenylphosphonium chloride) | Peterson Olefination Reagents (α-silyl carbanions) |
| Primary Application | Synthesis of vinyl ethers | General olefination, including vinyl ether synthesis | General olefination, can be directed to either E or Z isomers |
| Byproduct | Water-soluble diethyl phosphate | Triphenylphosphine oxide (often difficult to remove) | Silyl alcohol (can be volatile) |
| Reactivity | Highly nucleophilic carbanion, reacts with a wide range of aldehydes and ketones.[5] | Ylides can be less nucleophilic and more basic, leading to potential side reactions with enolizable ketones. | Reactivity can be tuned by the choice of metal counterion. |
| Stereoselectivity | Generally favors the formation of (E)-alkenes.[6] | Stereoselectivity is highly dependent on the nature of the ylide (stabilized vs. non-stabilized). | Can be controlled to produce either (E)- or (Z)-alkenes depending on the workup conditions (acidic vs. basic). |
| Handling & Stability | Generally stable, though moisture sensitive. Can cause skin and eye irritation.[1] | Phosphonium salts are often crystalline and stable, but the corresponding ylides can be air and moisture sensitive. | α-Silyl carbanions are typically generated in situ and are highly reactive. |
Limitations and Considerations for Experimental Design
Despite its utility, researchers should be aware of the potential limitations of DEMMP to ensure successful and reproducible results.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates like DEMMP generally favors the formation of the more thermodynamically stable (E)-alkene.[6] Achieving high (Z)-selectivity for the resulting vinyl ether can be challenging and may require the use of modified reagents or reaction conditions, such as the Still-Gennari modification which employs phosphonates with electron-withdrawing groups.[5]
-
Stability of the Methoxymethyl Group: The methoxymethyl group in DEMMP is analogous to the methoxymethyl (MOM) ether protecting group. While MOM ethers are generally stable to strong bases, they are susceptible to cleavage under acidic conditions.[7][8] Therefore, acidic workup conditions should be employed with caution to avoid cleavage of the desired vinyl ether product.
-
Reaction with Ketones: While the phosphonate carbanion derived from DEMMP is highly reactive, reactions with sterically hindered ketones may require longer reaction times or elevated temperatures, which could potentially lead to side reactions.[5]
-
Safety and Handling: this compound is classified as a substance that causes skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. The reagent is also sensitive to moisture, and reactions should be carried out under anhydrous conditions to prevent hydrolysis and ensure efficient carbanion formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a vinyl ether using this compound and a comparison with a common alternative.
Protocol 1: Synthesis of a Vinyl Ether using this compound (Adapted from general HWE procedures)
This protocol describes the synthesis of 1-(methoxymethylene)cyclohexane from cyclohexanone.
Materials:
-
This compound (DEMMP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide for Synthetic Strategy: Benchmarking Diethyl (Methoxymethyl)phosphonate against Stabilized Ylides in Olefination Reactions
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds remains a fundamental and indispensable transformation. For decades, the Wittig reaction, utilizing phosphorus ylides, has been a cornerstone methodology. However, its practical application is often hampered by challenges in product purification. This has led to the ascendancy of a powerful alternative: the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions.
This guide provides an in-depth, objective comparison between the HWE reaction, specifically using Diethyl (Methoxymethyl)phosphonate, and the traditional Wittig reaction with stabilized ylides. We will dissect their mechanistic underpinnings, compare their performance based on experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.
Mechanistic Foundations: A Tale of Two Reagents
The fundamental distinction between these two powerful olefination methods lies in the nature of the phosphorus-stabilized carbanion and the fate of the phosphorus-containing byproduct.
The Wittig Reaction with Stabilized Ylides
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.[1][2] Stabilized ylides, which contain an electron-withdrawing group (EWG) like an ester or ketone adjacent to the carbanion, are less reactive than their non-stabilized counterparts.[1][3] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][4] For stabilized ylides, this initial addition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then collapses to predominantly yield the (E)-alkene and triphenylphosphine oxide (Ph₃P=O).[2][5] The formation of the very stable P=O double bond is the primary driving force for the reaction.[2]
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate ester, such as this compound.[6][7] Deprotonation of the phosphonate generates a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[6][8] This enhanced nucleophilicity allows HWE reagents to react successfully with a wider range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig reactions.[9][10] The reaction proceeds through a similar oxaphosphetane intermediate, which fragments to give the alkene and a water-soluble dialkylphosphate salt.[8][11] This reaction also strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][10]
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Confirming the Stereochemistry of Horner-Wadsworth-Emmons Products
For researchers in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes. The geometry of the resulting carbon-carbon double bond is a critical determinant of a molecule's biological activity and physical properties. While the classical HWE reaction reliably yields the thermodynamically favored E-alkene, modifications like the Still-Gennari olefination provide access to the sterically more demanding Z-alkene.[1][2] Independent of the synthetic strategy, unambiguous confirmation of the product's stereochemistry is a non-negotiable aspect of rigorous scientific research.
This guide provides an in-depth comparison of the most effective analytical techniques for determining the stereochemistry of HWE products. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Stereochemical Dichotomy of the HWE Reaction: A Mechanistic Overview
The stereochemical outcome of the HWE reaction is dictated by the stability of the intermediates in the reaction pathway. In the standard HWE reaction, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to furnish the E-alkene.[1][3][4]
Conversely, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6) at low temperatures.[2][5] These conditions favor kinetic control, where the reaction proceeds through a less stable syn-oxaphosphetane intermediate, leading to the formation of the Z-alkene.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategist's Reagent: A Cost-Benefit Analysis of Diethyl (Methoxymethyl)phosphonate in Synthesis
For the discerning researcher in drug development and fine chemical synthesis, the choice of reagent is a strategic decision, balancing cost, efficiency, reaction specificity, and downstream processing efforts. Diethyl (Methoxymethyl)phosphonate (DEMMP), a specialized Horner-Wadsworth-Emmons (HWE) reagent, often presents such a strategic choice. While its upfront cost may be higher than more conventional olefination reagents, its unique utility in the synthesis of valuable vinyl ether intermediates can offer significant downstream advantages in complex synthetic routes. This guide provides an in-depth cost-benefit analysis of DEMMP, comparing its performance and economic implications against common alternatives, supported by mechanistic insights and practical experimental protocols.
The Olefination Landscape: Positioning DEMMP
Carbonyl olefination, the conversion of an aldehyde or ketone to an alkene, is a cornerstone of organic synthesis. The two most prominent methodologies are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction , utilizing a phosphonium ylide, is a classic and versatile method. However, it is often plagued by a significant purification challenge: the removal of the stoichiometric triphenylphosphine oxide byproduct, which is non-polar and frequently requires tedious column chromatography.[1]
The Horner-Wadsworth-Emmons (HWE) reaction offers a compelling alternative by employing a phosphonate-stabilized carbanion. This modification brings two primary advantages:
-
Simplified Purification: The byproduct is a water-soluble dialkyl phosphate salt, which can typically be removed with a simple aqueous extraction, streamlining the workup process.[2][3][4]
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider array of carbonyl compounds, including sterically hindered ketones.[4][5]
Within the HWE family, this compound is a specialty reagent. Unlike workhorse reagents such as Triethyl phosphonoacetate which generate α,β-unsaturated esters, DEMMP's purpose is the synthesis of vinyl ethers , which are versatile intermediates for subsequent transformations like hydrolysis to aldehydes, cycloadditions, or as protecting groups.[3]
A Head-to-Head Cost Analysis
A primary consideration for any lab, from academic research to industrial process development, is reagent cost. A direct comparison reveals the premium price of the specialized DEMMP reagent.
| Reagent | Typical Use | Molecular Weight ( g/mol ) | Representative Pricing (USD) | Approx. Cost per Mole (USD) |
| This compound | HWE (Vinyl Ether Synthesis) | 182.15[6] | $250.90 / 5g[7] | ~$9,140 |
| Triethyl phosphonoacetate | HWE (α,β-Unsaturated Ester Synthesis) | 224.19[8] | $44.40 / 25g[4] | ~$397 |
| Benzyltriphenylphosphonium bromide | Wittig Reagent | 433.31[9] | $73.79 / 25g[5] | ~$1,280 |
Note: Prices are based on catalog listings from representative suppliers (2024/2025) and are subject to change. Bulk pricing will differ significantly. This table serves for comparative analysis of lab-scale quantities.
From a purely financial standpoint, DEMMP is substantially more expensive than both a standard HWE reagent and a common Wittig salt. This high initial cost necessitates a clear and significant performance benefit to justify its use.
Performance and Mechanistic Benefits
The "benefit" of DEMMP lies in its specific reactivity and the strategic value of its products. Its primary application is the one-carbon homologation of aldehydes and ketones to vinyl ethers.
The Horner-Wadsworth-Emmons Mechanism
The reaction proceeds through a well-understood pathway. First, a base abstracts the acidic α-proton from the phosphonate to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate collapses to form a transient four-membered oxaphosphetane ring, which then fragments to yield the alkene (the vinyl ether in this case) and the water-soluble phosphate byproduct.
Comparative Performance and Strategic Value
While direct, side-by-side comparative studies for the synthesis of a single vinyl ether using DEMMP versus a Wittig equivalent (like (methoxymethyl)triphenylphosphonium chloride) are not abundant in literature, the known principles of these reactions allow for a robust comparison.
| Feature | This compound (HWE) | (Methoxymethyl)triphenylphosphonium salt (Wittig) |
| Primary Product | Vinyl Ether | Vinyl Ether |
| Byproduct | Diethyl phosphate salt (water-soluble) | Triphenylphosphine oxide (organic-soluble) |
| Purification | Typically simple aqueous extraction.[1][10] | Often requires column chromatography.[1] |
| Reactivity | High; carbanion is more nucleophilic. Reacts well with aldehydes and many ketones.[2][4] | Lower; ylide is less nucleophilic. May struggle with hindered or less reactive ketones. |
| Stereoselectivity | Tends to favor the formation of (E)-alkenes due to thermodynamic control.[2][3] | Varies. Stabilized ylides give (E)-alkenes, non-stabilized ylides give (Z)-alkenes. |
| Handling | Liquid reagent. | Solid salt, often hygroscopic. |
The core benefit analysis hinges on this trade-off: DEMMP's high cost is offset by the significant reduction in purification time and resources. In a multi-step synthesis, avoiding a difficult chromatographic separation not only saves solvent and stationary phase costs but, more importantly, saves valuable researcher time and often improves overall yield by minimizing product loss during purification.
Experimental Protocol: Synthesis of a Vinyl Ether
This protocol provides a representative procedure for the olefination of an aldehyde using this compound.
Objective: To synthesize a vinyl ether from an aldehyde via the Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound (DEMMP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 equivalents, 60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Anion Formation: Slowly add this compound (1.1 equivalents) dropwise to the stirred NaH suspension. Causality Note: This deprotonation is exothermic and generates hydrogen gas; slow addition is critical for safety and temperature control. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Olefination: Cool the resulting anion solution back to 0°C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. After addition, remove the ice bath and let the reaction stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Separate the layers and wash the organic layer sequentially with water and then brine. Causality Note: The aqueous washes are crucial for removing the water-soluble diethyl phosphate byproduct, which is the primary advantage of the HWE reaction.
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl ether.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though the simplified workup often yields a product of high purity.
Conclusion: A Strategic Investment for Complex Syntheses
The cost-benefit analysis of this compound is a clear case of "you get what you pay for."
-
Cost: The reagent is undeniably expensive on a per-mole basis compared to common olefination reagents. Its use is difficult to justify for simple, large-scale syntheses where raw material cost is the dominant factor.
-
Benefit: The strategic advantage lies in its specialized application for synthesizing vinyl ethers coupled with the inherent benefits of the HWE reaction. The simplified, non-chromatographic workup saves significant time, reduces solvent waste, and can improve the overall yield of precious intermediates in a long synthetic sequence.
Verdict: For researchers and drug development professionals engaged in complex, multi-step syntheses, this compound represents a strategic investment. The high upfront cost is frequently offset by the significant savings in purification time and resources, leading to a more efficient and ultimately more "economical" synthetic route when accounting for labor and downstream processing. It is a specialist's tool, best deployed when the value of the target molecule and the efficiency of the overall workflow outweigh the initial reagent price.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 8. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst [mdpi.com]
- 9. E. J. Corey and W. Suggs, “Pyridinium Chlorochromate an Efficient Reagent for Oxidation of Primary and Sec- ondary Alcohols to Carbonyl Compounds,” Tetrahedron Letters, Vol. 16, No. 31, 1975, pp. 2647-2650. doi10.1016/S0040-4039(00)75204-X - References - Scientific Research Publishing [scirp.org]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Diethyl (Methoxymethyl)phosphonate
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of Diethyl (Methoxymethyl)phosphonate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.
Foundational Principles of Chemical Waste Management
The disposal of any chemical reagent is governed by a principle of ultimate responsibility. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is accountable for its management from "cradle to grave"[1]. Therefore, it is the policy of most research institutions to treat all chemical wastes as hazardous unless they are definitively proven otherwise[1]. This approach minimizes risk and ensures compliance with the stringent regulations enforced by federal and state bodies[1].
Hazard Profile of this compound
A thorough understanding of a chemical's specific hazards is the basis for all safe handling and disposal protocols. This compound (CAS RN: 32806-04-5) is classified with the following hazards:
These irritant properties necessitate the stringent use of Personal Protective Equipment (PPE) to prevent accidental exposure during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and aerosols that can cause serious eye irritation[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact which can lead to irritation. |
| Body Protection | Standard laboratory coat. | Provides a barrier against minor spills and contamination of personal clothing. |
| Ventilation | Use in a chemical fume hood or with local exhaust ventilation. | Prevents the generation and inhalation of vapors or mists, especially when handling larger quantities or during spill cleanup. |
The Disposal Decision Workflow
The appropriate disposal pathway for this compound depends on its form and quantity. The following workflow provides a logical framework for making this determination.
Caption: Disposal decision workflow for this compound waste streams.
Standard Operating Procedures (SOPs) for Disposal
Adherence to a validated SOP is critical for ensuring safety and compliance.
SOP 4.1: Waste Segregation and Containerization
The foundational error in hazardous waste management is improper segregation. Co-mingling incompatible waste streams can lead to dangerous reactions.
Protocol:
-
Select an Appropriate Container: Use a clean, sealable container designated for liquid hazardous waste. The container must not leak and should be made of a material compatible with the chemical[1].
-
Label Correctly: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Maintain Closure: Keep the waste container sealed at all times except when adding waste. This is a common EPA violation and is crucial for preventing spills and vapor exposure[1].
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents[4].
SOP 4.2: Disposal via Licensed Hazardous Waste Contractor
This is the most secure, compliant, and universally recommended method for the disposal of this compound, regardless of quantity.
Protocol:
-
Containerize Waste: Following the protocol in SOP 4.1, collect all waste (pure chemical, solutions, and spill cleanup materials) in a properly labeled, sealed container.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company[5]. These contractors have the expertise and facilities to manage the waste according to all federal and state regulations[6].
-
Manifesting: For larger quantities, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility[7][8]. Your EHS office will manage this documentation.
The preferred final disposal method for organophosphorus compounds is high-temperature incineration, which ensures complete destruction of the molecule[5][9].
SOP 4.3: In-Lab Chemical Hydrolysis (Small Quantities Only)
Chemical hydrolysis can be used to break down small quantities of organophosphorus compounds into less hazardous substances. This procedure should only be performed by trained personnel with a full understanding of the reaction, and only if permitted by your institution's EHS policies.
Alkaline Hydrolysis Protocol Example:
-
Objective: To hydrolyze the phosphonate ester bonds.
-
Preparation: In a properly functioning chemical fume hood, prepare a flask of appropriate size equipped with a magnetic stirrer.
-
Reaction: Slowly and carefully add the this compound waste to a stirred solution of sodium hydroxide (e.g., 2M). The reaction may be exothermic; control the rate of addition to manage the temperature.
-
Monitoring: Allow the reaction to proceed until hydrolysis is complete. The reaction progress can be monitored by an appropriate analytical technique (e.g., GC-MS, NMR) to confirm the disappearance of the starting material.
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an acid, such as hydrochloric acid.
-
Disposal: Even after neutralization, the resulting solution must be evaluated for any remaining hazards and disposed of as hazardous waste through your EHS office, though it is now in a less hazardous state.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated[10].
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 before attempting any cleanup.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or silica gel[5][4].
-
Collect Waste: Carefully collect the absorbed material and place it into a sealable, labeled container for disposal as hazardous waste[5][10].
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately take off contaminated clothing and wash the affected skin with plenty of soap and water. If irritation occurs, seek medical attention[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
Regulatory and Compliance Overview
-
Environmental Protection Agency (EPA): Under RCRA, the EPA establishes the framework for hazardous waste identification, management, and disposal[1][11]. Generators are categorized based on the volume of waste produced, which dictates specific storage and reporting requirements[8].
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that information concerning chemical hazards is provided to all workers, and it sets permissible exposure limits for various substances to ensure a safe working environment[12][13][14].
By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. pfw.edu [pfw.edu]
- 2. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. aksci.com [aksci.com]
- 11. epa.gov [epa.gov]
- 12. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Safe Handling of Diethyl (Methoxymethyl)phosphonate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Diethyl (Methoxymethyl)phosphonate, a member of the organophosphorus family, presents unique handling requirements that necessitate a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use, grounded in scientific principles.
Understanding the Hazard: Why Specific Precautions are Crucial
This compound is classified as a skin and eye irritant.[1][2][3] The primary risk associated with this compound is direct contact, which can lead to significant irritation.[1][2] While it is a member of the broader organophosphate class of chemicals, some of which are highly toxic nerve agents, the primary hazards of this compound in a laboratory setting are localized to the skin and eyes.[1][2] Understanding this distinction is key to implementing proportionate and effective safety measures. The core principle of our safety protocol is the prevention of direct contact through a multi-layered approach encompassing engineering controls, personal protective equipment, and rigorous handling procedures.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls should be in place to minimize the potential for exposure.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[4][5][6] A certified chemical fume hood is the preferred environment for all handling procedures, including weighing, mixing, and transferring the compound. This is crucial to prevent the accumulation of any potential vapors, although the primary hazard remains dermal and eye contact.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[6] This is a non-negotiable requirement to ensure immediate decontamination in the event of accidental exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing skin and eye irritation. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents direct skin contact and irritation. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves are generally recommended for organophosphates.[7] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes that can cause serious eye irritation.[1][2] Standard safety glasses do not provide adequate protection from splashes. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal laboratory use within a fume hood. | The primary hazard is not inhalation. However, if there is a risk of aerosol generation and work cannot be conducted in a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
Below is a workflow diagram to guide the selection of appropriate PPE.
Step-by-Step Handling Procedures
Adherence to a strict protocol is essential for minimizing the risk of exposure.
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
When weighing the liquid, perform the task within the fume hood.
-
Use a stable container and handle it with care to prevent spills.
-
When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Never pipette by mouth.
-
Keep containers of this compound sealed when not in use.
Post-Handling:
-
Wipe down the work surface with an appropriate decontaminating solution (see Section 5).
-
Remove gloves using the proper technique to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Contain: For small spills within a fume hood, contain the spill with an absorbent material like vermiculite or sand.[5]
-
Neutralize: While specific neutralizing agents for this compound are not well-documented, a general approach for organophosphorus compounds is to use a solution of sodium carbonate (washing soda) or sodium hypochlorite (bleach) after initial absorption.[8]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a decontaminating solution, followed by soap and water.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][9] Remove any contaminated clothing. If irritation persists, seek medical attention.[2][9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
The following diagram outlines the immediate actions to take in case of an accidental exposure.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. nrc.gov [nrc.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
